N2,9-Diacetylguanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZZWCROUGLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184648 | |
| Record name | N2,9-Diacetylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-33-5 | |
| Record name | 2,9-Diacetylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,9-Diacetylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2,9-Diacetylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,9-DIACETYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUW2B9YR95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N2,9-Diacetylguanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,9-Diacetylguanine is a key synthetic intermediate in the production of several antiviral medications, most notably acyclovir and ganciclovir. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, stability, and spectroscopic profile. Detailed experimental protocols for its synthesis and purification are presented, along with an exploration of its role in the mechanism of action of resultant antiviral drugs. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of antiviral therapeutics.
Chemical and Physical Properties
This compound is a di-acetylated derivative of the purine base guanine. The acetylation at the N2 and N9 positions modifies its solubility and reactivity, making it a versatile precursor in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₅O₃ | [1][2] |
| Molecular Weight | 235.20 g/mol | [1][2] |
| CAS Number | 3056-33-5 | [1][2] |
| Appearance | White to off-white or brownish crystalline powder | [3] |
| Melting Point | 285 °C (with decomposition) | [4][5] |
| Density | Approximately 1.67 g/cm³ (predicted) | [3] |
| pKa | 8.37 ± 0.20 (predicted) | [3] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble | [3] |
| Methanol | Soluble | [3] |
| Ethanol | Slightly soluble | [3] |
| Chloroform | Very slightly soluble | |
| N,N-Dimethylformamide (DMF) | Very soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (with heating) | [3] |
| Glacial Acetic Acid | Sparingly soluble | |
| Aqueous Base | Slightly soluble (with heating) | [3] |
Stability:
This compound should be stored in a dry, sealed container at room temperature, although storage at -20°C is also recommended for long-term preservation.[3][6] The acetyl groups are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield mono-acetylated guanine or guanine.
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR data are available and can be used to confirm the presence and location of the acetyl groups and the purine ring structure.[7]
-
-
Infrared (IR) Spectroscopy:
-
FT-IR spectra will show characteristic absorption bands for the carbonyl groups of the acetyl moieties, the amide linkage, and the purine ring system.
-
-
Mass Spectrometry (MS):
-
Mass spectral analysis will confirm the molecular weight of the compound.
-
Experimental Protocols
The synthesis of this compound is a critical step in the manufacturing of acyclovir and related antiviral drugs. Several methods have been developed, primarily involving the acetylation of guanine.
Synthesis of this compound from Guanine
This protocol is based on the acetylation of guanine using acetic anhydride.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
Guanine
-
Acetic anhydride
-
Pyridine or Glacial Acetic Acid (as solvent)
-
4-Dimethylaminopyridine (DMAP) (catalyst, optional)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend guanine in an excess of pyridine or glacial acetic acid.[8][9]
-
Addition of Reagents: Add a catalytic amount of DMAP (if used) to the suspension. Slowly add an excess of acetic anhydride to the mixture.[8]
-
Reaction: Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 18-23 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.[9]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.[8]
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain crude this compound.[9]
Purification by Recrystallization
For obtaining a high-purity product, recrystallization can be performed.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., acetic acid, dimethylformamide)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Role in Antiviral Drug Action
This compound is a crucial intermediate in the synthesis of acyclic nucleoside analogues like acyclovir and ganciclovir, which are potent antiviral drugs.[5] The diacetylated form allows for subsequent chemical modifications to introduce the acyclic side chain. The antiviral mechanism of action of these drugs is well-established and primarily targets viral DNA synthesis.[10][11][12]
Signaling Pathway of Acyclovir Action
Caption: Mechanism of action of acyclovir, a drug synthesized from this compound.
The mechanism proceeds as follows:
-
Selective Phosphorylation: Acyclovir is selectively phosphorylated to acyclovir monophosphate by a viral-encoded thymidine kinase (TK). This initial phosphorylation step is crucial for the drug's selectivity, as uninfected host cells do not efficiently phosphorylate acyclovir.[10][11][12]
-
Conversion to Triphosphate: Host cell kinases then convert the monophosphate form to acyclovir diphosphate and subsequently to the active acyclovir triphosphate (ACV-TP).[10]
-
Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of the viral DNA polymerase.[11][12]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir monophosphate lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. This results in the termination of the DNA chain, thereby halting viral replication.[10][13]
While this compound itself is not the active antiviral agent, its chemical properties are essential for the efficient synthesis of these life-saving drugs. There is also some suggestion that related compounds may inhibit ribonucleotide reductase, an enzyme responsible for producing the building blocks for DNA synthesis, which could represent a synergistic mechanism of action.[6][14][15]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development due to its pivotal role as a precursor to potent antiviral agents. A thorough understanding of its chemical properties, including its synthesis, purification, and reactivity, is essential for optimizing the production of these important therapeutics. This guide provides a consolidated resource of technical information to aid researchers and professionals in their work with this key intermediate.
References
- 1. scbt.com [scbt.com]
- 2. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound | 3056-33-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 3056-33-5 [chemicalbook.com]
- 6. This compound | 3056-33-5 | FD02958 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 9. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 10. Aciclovir - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
N2,9-Diacetylguanine synthesis from guanine and acetic anhydride
An In-depth Overview for Researchers and Drug Development Professionals
N2,9-Diacetylguanine is a crucial intermediate in the synthesis of various antiviral medications, including the widely used acyclovir and ganciclovir.[1] Its preparation involves the acetylation of guanine using acetic anhydride. This guide provides a comprehensive overview of the synthesis, detailing experimental protocols and quantitative data to support research and development in this area.
Reaction Overview
The fundamental reaction involves the treatment of guanine with acetic anhydride, leading to the addition of acetyl groups at the N2 and N9 positions. The reaction can be influenced by various factors, including temperature, reaction time, and the use of catalysts, which can significantly impact the yield and purity of the final product.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, each with specific conditions and outcomes. Below are detailed protocols from various studies.
Protocol 1: Acetic Anhydride with Dicyclohexylamine Trifluoromethanesulfonate Catalyst
This method utilizes a catalyst to facilitate the reaction.
-
Reagents:
-
Guanine: 15.1g (0.10 mol)
-
Acetic Anhydride: 61.2g (0.6 mol)
-
Ice: 30mL
-
Dicyclohexylamine trifluoromethanesulfonate: 1.65g (5 mmol)
-
-
Procedure:
-
Combine guanine, acetic anhydride, and ice in a 500mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Add dicyclohexylamine trifluoromethanesulfonate to the mixture.
-
Heat the mixture to 130°C and stir for 12 hours.
-
After the reaction, reduce the pressure to 5mmHg to distill off a portion of the solvent.
-
Cool the mixture and filter to collect the precipitate.
-
Wash the filter cake first with ethanol and then with water until the filtrate is clear.
-
Dry the solid at 60°C to obtain this compound.[2]
-
Protocol 2: Acetic Anhydride with Aniline Trifluoromethanesulfonate Catalyst
This protocol employs a different trifluoromethanesulfonate salt as a catalyst.
-
Reagents:
-
Guanine: 15.1g (0.10 mol)
-
Acetic Anhydride: 102.0g (1.0 mol)
-
Glacial Acetic Acid: 15mL
-
Aniline trifluoromethanesulfonate: 2.44g (10 mmol)
-
-
Procedure:
-
In a 500mL three-necked flask with a mechanical stirrer and thermometer, add guanine, acetic anhydride, glacial acetic acid, and aniline trifluoromethanesulfonate.
-
Heat the mixture to 130°C and allow it to react for 10 hours.
-
Following the reaction, reduce the pressure to 5mmHg and distill off some of the solvent.
-
Cool the reaction mixture and filter.
-
Wash the collected solid first with ethanol and then with water until the filtrate is clear.
-
Dry the solid at 60°C to yield the final product.[3]
-
Protocol 3: Two-Stage Acetylation in an Autoclave
This method involves a two-step process to first produce N2-monoacetylguanine, which is then further acetylated.
-
Step 1: Synthesis of N2-monoacetylguanine
-
Charge an autoclave with guanine and acetic acid containing acetic anhydride.
-
Heat and stir the mixture to dissolve the guanine and form N2-monoacetylguanine.
-
-
Step 2: Synthesis of this compound
-
Concentrate the reaction liquid from Step 1.
-
Add additional acetic anhydride to the concentrate.
-
Heat the mixture in an autoclave or under atmospheric pressure at 132-133°C for 1 hour.
-
Cool the reaction solution to approximately 5°C to precipitate the product.
-
Filter the crystals, wash with acetic anhydride, and dry to obtain white this compound.[4]
-
Protocol 4: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction.
-
Reagents:
-
Guanine
-
Acetic Anhydride
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
-
Optimal Conditions:
-
Molar ratio of n(acetic anhydride)/n(guanine)/n(p-TsOH) = 15/1/0.1
-
Microwave power: 500 W
-
Reaction time: 10 min[5]
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the described experimental protocols.
| Protocol | Guanine (mol) | Acetic Anhydride (mol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Protocol 1 | 0.10 | 0.6 | Dicyclohexylamine trifluoromethanesulfonate | 130 | 12 | 92.8 | - |
| Protocol 2 | 0.10 | 1.0 | Aniline trifluoromethanesulfonate | 130 | 10 | 91.5 | - |
| Protocol 2 (variant) | 0.10 | 0.80 | Aniline trifluoromethanesulfonate | 120 | 16 | 95.7 | - |
| Protocol 2 (variant) | 0.10 | 0.60 | Diphenylamine trifluoromethanesulfonate | 100 | 18 | 90.0 | - |
| Protocol 3 | - | - | None specified | 132-133 | 1 | 92.5 - 97.6 | 271 (decomposition) |
| Protocol 4 | - | - | p-Toluenesulfonic acid | - | 0.17 (10 min) | 91.5 | - |
Note: "-" indicates data not specified in the source.
Experimental Workflow
The general workflow for the synthesis of this compound from guanine and acetic anhydride can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from reactants to the final purified product. The key steps and their relationships are outlined below.
Caption: Logical flow of the this compound synthesis process.
References
Spectroscopic and Synthetic Profile of N²,9-Diacetylguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N²,9-Diacetylguanine is a key intermediate in the synthesis of various antiviral nucleoside analogues, most notably Acyclovir and its derivatives. As a protected form of guanine, it facilitates regioselective alkylation at the N9 position, a critical step in the production of these therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic data for N²,9-diacetylguanine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N²,9-diacetylguanine, providing a quantitative reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for N²,9-Diacetylguanine in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-8 | ~8.0-8.5 | ~145-150 |
| N²-COCH₃ | ~2.2-2.3 | ~24-25 |
| N⁹-COCH₃ | ~2.7-2.8 | ~25-26 |
| N²-CO | Not Applicable | ~170-173 |
| N⁹-CO | Not Applicable | ~168-170 |
| C-2 | Not Applicable | ~147-150 |
| C-4 | Not Applicable | ~150-153 |
| C-5 | Not Applicable | ~118-122 |
| C-6 | Not Applicable | ~155-158 |
Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions. The data presented here are based on typical values for N²,9-diacetylguanine and related structures.
Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Bands for N²,9-Diacetylguanine (ATR-Neat)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic/Heteroaromatic |
| ~1700-1650 | C=O Stretch | Amide (Acetyl) |
| ~1650-1550 | C=N, C=C Stretch | Purine Ring |
| ~1250-1000 | C-N Stretch | Amine/Amide |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for N²,9-Diacetylguanine (Electrospray Ionization - ESI)
| m/z Value | Interpretation |
| 236 | [M+H]⁺ (Protonated Molecule) |
| 194 | [M+H - CH₂CO]⁺ (Loss of ketene from N⁹-acetyl) |
| 152 | [M+H - 2(CH₂CO)]⁺ (Loss of both ketene moieties) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of N²,9-diacetylguanine are provided below.
Synthesis of N²,9-Diacetylguanine from Guanine
This protocol describes the acetylation of guanine using acetic anhydride.
Materials:
-
Guanine
-
Acetic Anhydride
-
Pyridine (or another suitable solvent)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Chloroacetic Chloride (acylating agent, alternative to acetic anhydride)
-
Distilled Water
-
Acetic Acid
Procedure:
-
Suspend guanine in pyridine in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.
-
Cool the mixture in an ice bath to approximately 5°C.
-
Slowly add chloroacetic chloride (or a molar excess of acetic anhydride) dropwise to the cooled suspension, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Heat the reaction mixture under reduced pressure to distill off the pyridine and any excess acylating agent.
-
Wash the resulting solid residue with distilled water to remove any water-soluble impurities.
-
Dissolve the solid in acetic acid and filter to remove any insoluble material.
-
Crystallize the N²,9-diacetylguanine from the acetic acid solution by cooling.
-
Collect the crystals by filtration, wash with a small amount of cold distilled water, and dry under vacuum.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of N²,9-diacetylguanine in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The residual solvent peak of DMSO-d₅ at ~2.50 ppm can be used as a reference.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The solvent peak of DMSO-d₆ at ~39.52 ppm can be used as a reference.
Infrared (IR) Spectroscopy (ATR-Neat)
Procedure:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid N²,9-diacetylguanine powder onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.
-
Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
After data collection, release the pressure, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (ESI)
Sample Preparation:
-
Prepare a stock solution of N²,9-diacetylguanine in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.2 µm syringe filter before introduction into the mass spectrometer.
Data Acquisition:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Infusion: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).
Visualizations
The following diagrams illustrate key workflows related to N²,9-diacetylguanine.
Caption: Synthetic workflow for the preparation of N²,9-diacetylguanine.
Caption: Logical workflow for the synthesis of Acyclovir from N²,9-diacetylguanine.
Solubility Profile of N2,9-Diacetylguanine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N2,9-Diacetylguanine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information and outlines a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in the development and formulation of drugs containing this compound.
Qualitative Solubility Data
This compound, an important intermediate in the synthesis of antiviral drugs such as acyclovir, exhibits a varied solubility profile across different organic solvents. The following table summarizes the available qualitative solubility data.
| Solvent | Solubility Description |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating) |
| Aqueous Base | Slightly Soluble (with heating) |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
This data is compiled from various chemical supplier specifications and literature reviews. The terms are based on standard pharmacopeia definitions.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data for this compound, the thermodynamic shake-flask method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a compound and is suitable for compounds with low solubility.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., DMF, methanol, glacial acetic acid, chloroform)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
N2,9-Diacetylguanine (CAS: 3056-33-5): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,9-Diacetylguanine, with the Chemical Abstracts Service (CAS) number 3056-33-5, is a key synthetic intermediate in the production of a class of antiviral nucleoside analogs. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and its critical role in the development of antiviral therapeutics. While primarily recognized for its function as a precursor, this document also explores the limited available information on its potential intrinsic biological activities. The guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, virology, and drug development.
Chemical and Physical Properties
This compound is a synthetic derivative of the purine base guanine. The addition of two acetyl groups enhances its solubility in organic solvents, facilitating its use in various chemical reactions.[1] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3056-33-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₉H₉N₅O₃ | [2][7][8] |
| Molecular Weight | 235.20 g/mol | [2][7][8] |
| IUPAC Name | N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | [4][8] |
| Synonyms | 2,9-Diacetylguanine, N,9-Diacetylguanine, Diacetyl guanine, Acyclovir EP Impurity L | [4][5][6][7][8] |
| Appearance | White to yellow to orange crystalline powder | [1] |
| Melting Point | 285 °C | [2] |
| SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | [2] |
| InChI Key | GILZZWCROUGLIS-UHFFFAOYSA-N | [8] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Synthesis of this compound
This compound is typically synthesized from guanine through an acetylation reaction. Several methods have been reported, with variations in reagents, catalysts, and reaction conditions to optimize yield and purity.
Experimental Protocol: Acetylation of Guanine with Acetic Anhydride
This method is a common laboratory-scale synthesis of this compound.
Materials:
-
Guanine
-
Acetic anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Distilled water
-
Acetic acid
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Suspend guanine in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Heat the reaction mixture and remove pyridine and excess acetic anhydride by distillation under reduced pressure.
-
Wash the resulting solid residue with distilled water to remove water-soluble impurities.
-
Dissolve the solid in acetic acid and filter to remove any insoluble material.
-
Crystallize the this compound from the acetic acid solution.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Note: This is a generalized protocol. For specific details on molar ratios and reaction times to achieve high yield and purity (over 90% and 99.5% respectively), refer to the patent literature.[9]
Alternative Synthesis Method: Microwave-Assisted Synthesis
Microwave irradiation has been utilized to accelerate the synthesis of this compound, significantly reducing the reaction time.
Materials:
-
Guanine
-
Acetic anhydride
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
-
Microwave reactor
Procedure: A mixture of guanine, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid is subjected to microwave irradiation. Optimal conditions, including the molar ratios of reactants and catalyst, microwave power, and reaction time, need to be established for specific equipment. This method has been reported to yield this compound in a significantly shorter time frame compared to conventional heating methods.
Role in the Synthesis of Antiviral Nucleoside Analogs
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of potent antiviral drugs, most notably Acyclovir and Ganciclovir.[6] The diacetylated form of guanine allows for regioselective alkylation at the N9 position, which is a key step in the synthesis of these acyclic nucleoside analogs.
Experimental Workflow: Synthesis of Acyclovir/Ganciclovir Precursors
The following diagram illustrates the general workflow for the synthesis of acyclovir or ganciclovir precursors starting from this compound.
Caption: Synthetic pathway from guanine to Acyclovir/Ganciclovir via this compound.
Biological Activity and Mechanism of Action
Intrinsic Biological Activity
Mechanism of Action of Derived Antivirals (Acyclovir/Ganciclovir)
The profound therapeutic impact of this compound lies in its role as a precursor to antivirals like Acyclovir and Ganciclovir. These drugs are highly effective against herpesviruses due to their specific mechanism of action, which is initiated by viral enzymes.
The following diagram illustrates the signaling pathway and mechanism of action for Acyclovir, which is analogous to that of Ganciclovir.
Caption: Mechanism of action of Acyclovir, a downstream product of this compound.
The antiviral activity of Acyclovir is dependent on its selective phosphorylation by viral thymidine kinase, an enzyme present only in virus-infected cells. This initial phosphorylation is the rate-limiting step and accounts for the drug's high selectivity and low toxicity to uninfected host cells. Cellular kinases then further phosphorylate acyclovir monophosphate to the active triphosphate form. Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination, thus halting viral replication.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development, primarily serving as a cornerstone intermediate in the industrial synthesis of important antiviral medications. Its chemical properties make it well-suited for the regioselective synthesis of nucleoside analogs. While the direct antiviral activity of this compound is not well-characterized, its contribution to the fight against viral diseases through its role as a precursor is undeniable. Further research to quantify its potential intrinsic biological effects could open new avenues for its application. This guide provides a foundational understanding of this compound for researchers and professionals working in the field of antiviral drug discovery and development.
References
- 1. scielo.br [scielo.br]
- 2. This compound | 3056-33-5 | FD02958 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleic acid guanine: reaction with the carcinogen N-acetoxy-2-acetylaminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Activity of Azo Guanine and its complexes | Semantic Scholar [semanticscholar.org]
- 6. This compound | 3056-33-5 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
The Pivotal Role of N2,9-Diacetylguanine as a Precursor in Nucleoside Analog Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,9-Diacetylguanine, a di-acetylated derivative of the purine base guanine, serves as a critical starting material in the synthesis of a wide array of nucleoside analogs. Its enhanced solubility and reactivity, when compared to its parent molecule, make it an invaluable precursor in the development of potent antiviral and anticancer therapeutics. The acetyl groups at the N2 and N9 positions facilitate regioselective modifications, enabling the targeted synthesis of molecules that can mimic natural nucleosides and interfere with viral replication and cancer cell proliferation. This technical guide provides an in-depth overview of the role of this compound in this context, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways.
Data Presentation: Efficacy of Nucleoside Analogs
The following tables summarize the biological activity of various nucleoside analogs, many of which can be synthesized utilizing this compound as a key intermediate. The data is presented to allow for easy comparison of their therapeutic potential.
Table 1: Antiviral Activity of Guanine Nucleoside Analogs
| Compound | Virus | Assay | IC50 (µM) | Reference |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.5 - 0.8 µg/mL | [1] |
| Acyclovir | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | 1.3 - 2.2 µg/mL | [1] |
| Penciclovir | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.5 - 0.8 µg/mL | [1] |
| Penciclovir | Herpes Simplex Virus-2 (HSV-2) | Plaque Reduction | 1.3 - 2.2 µg/mL | [1] |
| (R)-2'-(azidomethyl)-PMEG | Human Immunodeficiency Virus (HIV) | XTT Assay | 5 | [2] |
| (R)-2'-vinyl-PMEG | Human Immunodeficiency Virus (HIV) | XTT Assay | 13 | [2] |
Table 2: Anticancer Activity of Purine and Pyrimidine Nucleoside Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Clofarabine | Various solid tumor and leukemia cell lines | 0.028 - 0.29 | [3] |
| 2',4'-bridged purine (105) | CEM (T-cell leukemia) | 0.36 | |
| 2',4'-bridged purine (105) | Raji (B-cell lymphoma) | 0.25 | |
| 2'-deoxy-4'-thionucleoside (38) | CCRF-SB (B-cell leukemia) | 7.14 | [3] |
| 2'-deoxy-4'-thionucleoside (39) | CCRF-SB (B-cell leukemia) | 3.19 | [3] |
| 2'-deoxy-4'-thionucleoside (38) | Molt-4 (T-cell leukemia) | 2.72 | [3] |
| 2'-deoxy-4'-thionucleoside (39) | Molt-4 (T-cell leukemia) | 2.24 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to a nucleoside analog are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a microwave-assisted synthesis method, which offers high yields and reduced reaction times.
Materials:
-
Guanine
-
Acetic anhydride
-
p-toluenesulfonic acid (p-TsOH)
Procedure:
-
Combine guanine, acetic anhydride, and p-TsOH in a molar ratio of 1:15:0.1 in a suitable microwave reactor vessel.
-
Irradiate the mixture with microwaves at a power of 500 W for 10 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, can be isolated and purified by crystallization. A yield of 91.5% has been reported for this method.[4]
Protocol 2: Synthesis of Acyclovir from this compound
This protocol details the N9-alkylation of this compound followed by deacetylation to yield acyclovir.
Materials:
-
This compound
-
1-Acetoxy-(2-acetoxymethoxy)ethane (2-oxa-1,4-butanediol diacetate)
-
p-toluenesulfonic acid monohydrate
-
n-octane
-
Acetone
-
Sodium hydroxide solution (20% w/v)
Procedure:
-
Alkylation:
-
Suspend 71.2 g of this compound in 170 ml of n-octane.
-
Add 1.2 g of p-toluenesulfonic acid monohydrate and heat the mixture to 125°C.
-
Add 125 ml of 1-acetoxy-(2-acetoxymethoxy)ethane dropwise over 30 minutes.
-
Heat the mixture to reflux for 6 hours, removing approximately 70 ml of the lower phase by azeotropic distillation.
-
Cool the reaction mixture and remove the upper n-octane phase.
-
Add 150 ml of acetone and heat at reflux for 5 minutes.
-
Allow the mixture to stand at room temperature for 12 hours.
-
Filter the resulting suspension and wash with acetone to obtain 9-[(2-acetoxyethoxy)methyl]-N2-acetylguanine.
-
-
Deacetylation:
-
Add the 80 g of the obtained 9-[(2-acetoxyethoxy)methyl]-N2-acetylguanine to 280 ml of 20% sodium hydroxide solution.
-
Stir the mixture for 2 hours at 60°C.
-
Neutralize the solution with an appropriate acid to precipitate acyclovir.
-
Isolate the acyclovir by filtration and purify by recrystallization.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Acyclovir
The following diagram illustrates the conversion of a guanine nucleoside analog precursor to its active triphosphate form and its subsequent mechanism of action in inhibiting viral DNA synthesis.
Caption: Mechanism of Acyclovir Action.
Experimental Workflow: Synthesis of Acyclovir
This diagram outlines the key steps in the synthesis of acyclovir starting from this compound.
Caption: Acyclovir Synthesis Workflow.
Logical Relationship: Regioselectivity in Guanine Alkylation
The following diagram illustrates the factors influencing the regioselective N9 versus N7 alkylation of guanine derivatives.
Caption: N9 vs. N7 Guanine Alkylation.
References
N2,9-Diacetylguanine: A Core Technical Guide for Researchers and Drug Development Professionals
Abstract
N2,9-Diacetylguanine is a crucial synthetic intermediate, primarily recognized for its pivotal role in the manufacturing of essential antiviral medications such as acyclovir and ganciclovir. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Discovery and History
The history of this compound is intrinsically linked to the development of acyclovir, a groundbreaking antiviral drug. While a specific date for the initial synthesis of this compound is not prominently documented, its emergence as a key intermediate became significant in the latter half of the 20th century with the drive to synthesize nucleoside analogs as antiviral agents.
Guanine itself is sparingly soluble and not highly reactive, which presents challenges in its direct alkylation for the synthesis of drugs like acyclovir. The acetylation of guanine to form this compound significantly improves its solubility in organic solvents and enhances its reactivity, making it a more suitable precursor for regioselective synthesis. Publications from the 1980s and 1990s describe various methods for the synthesis of acyclovir and ganciclovir that utilize this compound, indicating its established use during this period. For instance, a 1988 publication by Matsumoto et al. detailed a convenient and economical synthesis of acyclovir from guanine via N,N'-diacetylguanine.[1] This highlights the compound's importance in creating more efficient and scalable manufacturing processes for these vital medicines.
Chemical Properties and Characterization
This compound is a white to brownish crystalline powder. Its key chemical identifiers are:
-
IUPAC Name: N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide
-
CAS Number: 3056-33-5
-
Molecular Formula: C₉H₉N₅O₃
-
Molecular Weight: 235.20 g/mol
Characterization of this compound is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acetylation of guanine using acetic anhydride. Several methods have been developed to optimize this reaction in terms of yield, purity, and environmental impact.
Summary of Synthesis Methods
| Starting Material | Reagents and Solvents | Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Guanine | Acetic Anhydride | p-Toluenesulfonic acid (p-TsOH) | Microwave irradiation, 500 W, 10 min | 91.5 | - | [2] |
| Guanine | Acetic Anhydride, N,N-dimethylacetamide | - | 160°C, 7 hours | 90.5 | - | [3] |
| Guanine | Chloroacetic chloride, Pyridine | 4-dimethylaminopyridine (DMAP) | Room temperature, 2.5 hours | 90.9 | >99.5 | [4] |
| Guanine | Acetic Anhydride | - | Pressure, 150-170°C | 98 | - | [5] |
| 2,4-diamino-6-hydroxy-5-carboxamidopyrimidine | Acetic anhydride, Acetic acid | Sodium acetate | 125-135°C, 8 hours | 98.0 | 99.1 | [6][7] |
Detailed Experimental Protocols
Method 1: Microwave-Assisted Synthesis [2]
-
A mixture of guanine, acetic anhydride, and p-toluenesulfonic acid (p-TsOH) in a molar ratio of 1:15:0.1 is prepared.
-
The mixture is subjected to microwave irradiation at 500 W for 10 minutes.
-
After the reaction, the product is isolated and purified to yield this compound.
Method 2: Conventional Synthesis with Chloroacetic Chloride [4]
-
In a 500ml three-necked flask, 240g of pyridine, 20g of guanine, and 1g of 4-dimethylaminopyridine (DMAP) are added and stirred until dissolved. The solution is then cooled to -5°C in an ice bath.
-
42g of chloroacetic chloride is added dropwise over 25-35 minutes, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for 2.5 hours.
-
The resulting solution undergoes decompression distillation at -0.09Mpa. Chloroacetic chloride is distilled off at 51°C and pyridine at 92°C.
-
The solid residue is washed with 140g of distilled water, stirred for 40 minutes, and filtered.
-
The solid is then dissolved in 160ml of 0.05mol/L acetic acid, stirred for 20 minutes, and filtered to remove insoluble matter.
-
The filtrate is cooled to -5°C over 0.5-1 hour to crystallize the product.
-
The product is collected by filtration and dried at 80°C.
Role in Antiviral Drug Synthesis
This compound is a critical intermediate in the synthesis of acyclovir and ganciclovir. The acetyl groups at the N2 and N9 positions serve two main purposes: they protect the N2 amino group from undesired reactions and activate the N9 position for regioselective alkylation, which is a key step in the synthesis of these antiviral drugs.
Synthesis of Acyclovir from Guanine via this compound
Caption: Synthesis pathway of Acyclovir from Guanine.
Biological Activity and Mechanism of Action
While primarily used as a synthetic intermediate, this compound itself has been reported to exhibit antiviral activity. It is suggested to inhibit the replication of herpes simplex virus (HSV).[1]
The proposed mechanism of action involves:
-
Binding to Viral DNA: this compound may directly interact with the viral genetic material.
-
Inhibition of Viral RNA Synthesis: By binding to the DNA, it could hinder the transcription process, thereby preventing the synthesis of viral RNA.
The antiviral activity of its derivatives, such as acyclovir and ganciclovir, is more extensively studied. These drugs are selectively phosphorylated by viral thymidine kinase in infected cells. The resulting triphosphate form then acts as a potent inhibitor of the viral DNA polymerase, leading to the termination of the growing DNA chain and thus halting viral replication.
Caption: Proposed antiviral mechanism of this compound.
Conclusion
This compound is a cornerstone intermediate in the synthesis of vital antiviral drugs. Its discovery and optimization of its synthesis have been crucial for the large-scale, cost-effective production of medications like acyclovir. This guide has provided a detailed overview of its history, synthesis, and biological relevance, offering valuable insights for professionals in the fields of chemical synthesis and drug development. Further research into the direct biological activities of this compound and the development of even more efficient and greener synthesis methods remain areas of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 5. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]
- 6. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
N2,9-Diacetylguanine: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,9-diacetylguanine is a key intermediate in the synthesis of several antiviral nucleoside analogues, most notably acyclovir. As an impurity in the final drug product, understanding its stability and degradation pathways is of paramount importance for ensuring the quality, safety, and efficacy of these pharmaceuticals. This technical guide provides a comprehensive overview of the stability of this compound and its likely degradation pathways based on forced degradation studies of related compounds. It outlines detailed experimental protocols for assessing its stability and presents the expected degradation kinetics in a structured format.
Introduction
This compound is a derivative of guanine with acetyl groups at the N2 and N9 positions. It serves as a crucial building block in the chemical synthesis of ganciclovir and acyclovir, two widely used antiviral drugs.[1] During the synthesis and storage of these active pharmaceutical ingredients (APIs), this compound may persist as an impurity.[2] Regulatory agencies require a thorough understanding of the impurity profile of any drug substance, including the stability of these impurities. This guide addresses the stability and degradation of this compound, providing a framework for its analysis and control.
Chemical Stability and Degradation Profile
While specific stability studies on this compound are not extensively reported in publicly available literature, its degradation profile can be inferred from forced degradation studies of acyclovir, where this compound is a known impurity. The primary degradation pathway for this compound is expected to be the hydrolysis of the two acetyl groups to yield guanine. This hydrolysis can be catalyzed by acidic or basic conditions and is also influenced by temperature.
Degradation Pathways
The principal degradation pathway of this compound involves the sequential or simultaneous hydrolysis of the N9 and N2 acetyl groups. The N9-acetyl group is generally more labile than the N2-acetyl group due to its location on the imidazole ring. The degradation is expected to proceed as follows:
Quantitative Stability Data
The following tables summarize the expected quantitative data from forced degradation studies of this compound under various stress conditions. The data is hypothetical and serves as a guide for expected outcomes based on the degradation of similar compounds.
Table 1: Stability of this compound under Hydrolytic Conditions at 60°C
| Condition | Time (hours) | This compound (%) | N2-Acetylguanine (%) | Guanine (%) |
| 0.1 M HCl | 0 | 100 | 0 | 0 |
| 6 | 45 | 35 | 20 | |
| 12 | 10 | 40 | 50 | |
| 24 | <1 | 15 | 84 | |
| Purified Water | 0 | 100 | 0 | 0 |
| 6 | 98 | 1 | 1 | |
| 12 | 95 | 3 | 2 | |
| 24 | 90 | 6 | 4 | |
| 0.1 M NaOH | 0 | 100 | 0 | 0 |
| 6 | 30 | 25 | 45 | |
| 12 | 5 | 15 | 80 | |
| 24 | <1 | 5 | 94 |
Table 2: Stability of this compound under Oxidative and Thermal Stress
| Condition | Time (hours) | This compound (%) | Major Degradants (%) |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 24 | 92 | 8 | |
| 48 | 85 | 15 | |
| Dry Heat (80°C) | 0 | 100 | 0 |
| 24 | 99 | 1 | |
| 48 | 97 | 3 |
Experimental Protocols for Stability and Degradation Analysis
The following protocols are designed to perform a comprehensive forced degradation study on this compound.
Materials and Reagents
-
This compound reference standard
-
Guanine reference standard
-
N2-Acetylguanine (if available, otherwise to be identified as an intermediate)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Purified water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification and characterization.
-
pH meter
-
Calibrated oven
-
Photostability chamber
Experimental Workflow
The workflow for conducting a forced degradation study is outlined below.
Detailed Methodologies
3.4.1. Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate the solution at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Place the solid this compound powder in a calibrated oven at 80°C.
-
Photolytic Degradation: Expose the solid this compound and its solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3.4.2. HPLC Method for Analysis
A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A typical method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3.4.3. Sample Analysis
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of each stressed sample. For the acid and base hydrolysis samples, neutralize them before injection. For the solid thermal stress sample, dissolve it in the initial solvent to the target concentration. Dilute all samples to a suitable concentration for HPLC analysis.
Conclusion
The stability of this compound is a critical parameter in the quality control of antiviral drugs where it is a potential impurity. Although direct stability data is limited, a comprehensive understanding of its degradation can be achieved through forced degradation studies. The primary degradation pathway is anticipated to be hydrolysis of the acetyl groups, leading to the formation of N2-acetylguanine and ultimately guanine. The experimental protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to assess and control the stability of this compound, thereby ensuring the quality and safety of pharmaceutical products.
References
N2,9-Diacetylguanine: A Technical Overview for Drug Development Professionals
An in-depth guide to the molecular characteristics, synthesis, and biological relevance of N2,9-Diacetylguanine, a key intermediate in antiviral drug manufacturing.
Introduction
This compound is a synthetic purine derivative that serves as a crucial intermediate in the synthesis of several antiviral medications, most notably acyclovir and ganciclovir.[1][2][3][4][5] Beyond its role as a precursor, this compound has also been investigated for its own potential antiviral properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance for researchers and professionals in drug development.
Molecular Profile
This compound is characterized by the addition of two acetyl groups to the guanine molecule. This modification is key to its utility in synthetic organic chemistry, particularly in directing subsequent chemical reactions.
| Property | Value | Source |
| Molecular Formula | C9H9N5O3 | [6] |
| Molecular Weight | 235.20 g/mol | [6] |
| IUPAC Name | N-(9-acetyl-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | [7] |
| CAS Number | 3056-33-5 | [6] |
Synthesis of this compound
The synthesis of this compound is a critical step in the manufacturing process of acyclovir and related antiviral drugs. Several methods have been developed to achieve this, with the primary goal of producing a high-purity product in a high yield.
Experimental Protocol: Acetylation of Guanine
A common method for the synthesis of this compound involves the acetylation of guanine using acetic anhydride.
Materials:
Procedure:
-
A mixture of guanine, acetic anhydride, and acetic acid is prepared.[1]
-
A catalytic amount of phosphoric acid or p-toluenesulfonic acid is added to the mixture.[1][8]
-
The reaction mixture is heated under reflux. The acetylation process activates the N9-position of the guanine molecule, making it more susceptible to alkylation in the subsequent steps of acyclovir synthesis.[1]
-
Upon completion of the reaction, the excess acetic anhydride and acetic acid are removed, typically through distillation.
-
The resulting this compound is then isolated and purified.
A microwave-assisted synthesis has also been reported, which significantly reduces the reaction time.[8] Under microwave irradiation at 500 W for 10 minutes, with p-toluenesulfonic acid as a catalyst, a yield of 91.5% has been achieved.[8]
Experimental Workflow: Synthesis of Acyclovir via this compound
The following diagram illustrates the workflow for the synthesis of acyclovir, highlighting the central role of this compound.
Biological Activity and Mechanism of Action
While primarily known as a synthetic intermediate, this compound has been reported to possess intrinsic antiviral activity. It is suggested to inhibit the replication of herpes simplex virus (HSV).[9]
The proposed mechanism of action involves the inhibition of viral DNA and RNA synthesis.[9] One potential target is ribonucleotide reductase, an enzyme crucial for converting ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA.[9] By inhibiting this enzyme, this compound can disrupt the viral replication cycle.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry and drug development. Its well-established role as a key intermediate in the synthesis of potent antiviral drugs like acyclovir, coupled with its own potential anti-herpes virus activity, makes it a subject of ongoing importance. A thorough understanding of its synthesis and chemical properties is essential for the efficient production of these life-saving medications. Further research into its biological activities may also unveil new therapeutic applications.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 4. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
- 5. This compound | 3056-33-5 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 3056-33-5 | FD02958 | Biosynth [biosynth.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Acyclovir from N2,9-Diacetylguanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyclovir, a guanine nucleoside analogue, is a highly effective antiviral drug primarily used for the treatment of herpes simplex virus (HSV) infections. Its synthesis is a cornerstone of antiviral drug manufacturing. One common and efficient synthetic route involves the use of N2,9-diacetylguanine as a key intermediate. This document provides detailed protocols for the synthesis of acyclovir, commencing with the preparation of this compound, followed by its alkylation and subsequent deprotection to yield the final active pharmaceutical ingredient.
I. Overall Synthesis Pathway
The synthesis of acyclovir from guanine via the this compound intermediate can be summarized in three primary stages:
-
Acetylation of Guanine: Guanine is first protected by acetylation to form this compound. This step enhances the solubility of the purine base and activates the N9 position for regioselective alkylation.
-
Alkylation of this compound: The protected guanine is then reacted with an appropriate alkylating agent, such as 2-oxa-1,4-butanediol diacetate, to introduce the acyclic side chain, forming a diacetyl-acyclovir intermediate.
-
Deprotection (Hydrolysis): The acetyl protecting groups are removed from the diacetyl-acyclovir intermediate to yield pure acyclovir.
II. Experimental Protocols
Protocol 1: Synthesis of this compound from Guanine
This protocol outlines the acetylation of guanine using acetic anhydride.
Materials:
-
Guanine
-
Acetic Anhydride (Ac₂O)
-
Acetic Acid (CH₃COOH)
-
N,N-dimethylacetamide (DMAc) - alternative solvent
-
Phosphoric Acid (H₃PO₄) - optional catalyst
-
Toluene
Procedure:
-
Combine guanine, acetic anhydride, and acetic acid in a reaction vessel. A typical ratio involves a mixture of acetic anhydride (320 ml) and acetic acid (480 ml) for 32.13 g of guanine.[1]
-
Heat the mixture to reflux and maintain for several hours (overnight is common) until the solution becomes clear or nearly clear.[1]
-
Remove the acetic acid and excess acetic anhydride by distillation under reduced pressure.[1]
-
Add toluene to the residue and evaporate again to ensure complete removal of acetic acid (azeotropic distillation).
-
The resulting solid residue is this compound, which can be used in the next step, often without further purification.[1]
Alternative High-Temperature Method:
-
Guanine can be acetylated using acetic anhydride in N,N-dimethylacetamide at 160°C for 7 hours. This method has reported yields of up to 90.5%.[1]
Protocol 2: Synthesis of Diacetyl-Acyclovir via Alkylation
This protocol describes the N9-alkylation of this compound. The alkylating agent, 2-oxa-1,4-butanediol diacetate, is often prepared in situ from 1,3-dioxolane and acetic anhydride.
Materials:
-
This compound
-
2-oxa-1,4-butanediol diacetate (or 1,3-dioxolane and acetic anhydride to generate it)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or Phosphoric Acid (H₃PO₄) as a catalyst
-
Methanol
Procedure:
-
To the vessel containing the this compound residue from Protocol 1, add toluene (e.g., 300 ml).[1]
-
Add the alkylating agent, 2-oxa-1,4-butanediol diacetate (e.g., 75 g, a two-fold molar excess).[1]
-
Add a catalytic amount of an acid catalyst, such as 85.5% phosphoric acid (e.g., 1.5 ml) or p-toluenesulfonic acid.[1][2]
-
Heat the mixture to reflux (approximately 105-110°C) with vigorous stirring for 6-7 hours.[1]
-
After the reaction is complete, cool the mixture slowly to room temperature (20-25°C) and continue stirring for 4-6 hours to allow for crystallization.
-
Further cool the mixture to below 5°C using an ice bath to maximize precipitation.
-
Filter the resulting crystalline solid and wash the cake with a cold alcohol, such as methanol, to remove unreacted starting materials and byproducts.[3] The product is diacetyl-acyclovir (N²-acetyl-9-((2-acetoxyethoxy)methyl)guanine).
Protocol 3: Synthesis of Acyclovir via Deprotection
This protocol details the final hydrolysis step to remove the acetyl groups.
Materials:
-
Diacetyl-acyclovir
-
5% Sodium Hydroxide (NaOH) solution or Potassium Hydroxide (KOH) or Ammonia-Methanol solution
-
1N Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Suspend the diacetyl-acyclovir (e.g., 5.0 g) in an aqueous 5% sodium hydroxide solution (e.g., 50 ml).[4]
-
Stir the mixture at room temperature for approximately 24 hours.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Once the hydrolysis is complete, neutralize the reaction solution carefully with 1N hydrochloric acid or acetic acid to a pH where acyclovir precipitates.
-
Cool the mixture to induce complete crystallization.
-
Collect the precipitated white crystals by filtration, wash with cold water, and then with acetone.
-
Dry the product under vacuum to obtain pure acyclovir. This process can yield acyclovir with over 90% purity.[4][5]
III. Quantitative Data Summary
The following tables summarize key quantitative parameters from various published synthesis methods.
Table 1: this compound Synthesis Conditions & Yields
| Starting Material | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Guanine | Acetic Anhydride | Acetic Acid | - | Reflux | Overnight | ~95% | - | [1] |
| Guanine | Acetic Anhydride | DMAc | - | 160 | 7 | 90.5% | - | [1] |
| 2-acetylamino-6-hydroxypurine | Acetic Anhydride | Acetic Acid | Sodium Acetate | 125-135 | 8 | ~96% | 98.2% | [6] |
Table 2: Acyclovir Synthesis Yields
| Step | Intermediate | Reagents for Conversion | Overall Yield (%) | Final Product Purity | Reference |
| One-Pot (Guanine to Acyclovir) | N/A | Acetic Anhydride, Acetic Acid, Phosphoric Acid, Toluene, Alkylating Agent | 59% | Meets BP2007 | [1] |
| Deprotection | Diacetyl-acyclovir | 5% NaOH (aq) | 92% (for this step) | - | [4] |
| Full Process (Guanine to Acyclovir) | Diacetyl-acyclovir | Various | 70-80% | 99.5% (HPLC) | [5][7] |
IV. Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Workflow for the three-stage synthesis of Acyclovir.
Caption: Logical relationship of steps in Acyclovir synthesis.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]
- 4. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- 5. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 6. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]
- 7. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]
Application Note: Synthesis of Ganciclovir from N²,9-Diacetylguanine
Introduction
Ganciclovir is a potent antiviral drug, primarily used for the treatment of cytomegalovirus (CMV) infections. It is an acyclic nucleoside analogue of guanine. A common and effective synthetic route to ganciclovir involves the condensation of a protected guanine derivative, N²,9-diacetylguanine, with an activated glycerol side chain, followed by deprotection. This application note provides a detailed protocol for this synthesis, summarizing key quantitative data and outlining the experimental workflow. The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired N-9 substituted isomer over the N-7 isomer.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the triacetyl ganciclovir intermediate and its subsequent hydrolysis to yield ganciclovir.
Protocol 1: Synthesis of Triacetyl Ganciclovir
This procedure details the condensation reaction between N²,9-diacetylguanine and 1,3-diacetoxy-2-(acetoxymethoxy)propane to form the triacetylated intermediate.
Materials:
-
N²,9-Diacetylguanine
-
1,3-Diacetoxy-2-(acetoxymethoxy)propane
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
Combine 50.0 g (0.21 mol) of N²,9-diacetylguanine, 156.4 g (0.63 mol) of 1,3-diacetoxy-2-(acetoxymethoxy)propane, and 150 g of dimethyl sulfoxide in a suitable microwave reactor.
-
Add 1.4 g (0.01 mol) of boron trifluoride tetrahydrofuran complex to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours.[1]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Cool the resulting residue to room temperature.
-
Add 600 g of ethyl acetate to the residue and reflux the mixture for 1 hour.
-
Cool the mixture to 0-5°C and hold at this temperature for 2 hours to facilitate crystallization.[1]
-
Filter the solid product and dry it to obtain triacetyl ganciclovir.
Protocol 2: Synthesis of Ganciclovir (Hydrolysis)
This protocol describes the deacetylation of the triacetyl ganciclovir intermediate to produce the final ganciclovir product.
Materials:
-
Triacetyl ganciclovir (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
Procedure:
-
Take the crude triacetyl ganciclovir obtained from the previous step. A separate patent describes a similar hydrolysis where 38.3g of crude ganciclovir is used.[1] For the purpose of this protocol, we will assume a similar scale for the deacetylation of the triacetyl intermediate.
-
Dissolve the triacetyl ganciclovir in 115 g of DMSO in a reaction vessel.
-
Heat the mixture to 90°C and stir until all the solid has dissolved.
-
Cool the solution to 40°C.
-
Add 345 g of methanol to the solution.
-
Continue to cool the mixture to 20°C and maintain this temperature for 4 hours to allow for crystallization.[1]
-
Filter the resulting solid, wash it with methanol, and dry to obtain pure ganciclovir.
Data Presentation
The following tables summarize the quantitative data from the described synthesis protocols.
Table 1: Reaction Parameters and Yields for Triacetyl Ganciclovir Synthesis
| Parameter | Value | Reference |
| N²,9-Diacetylguanine (moles) | 0.21 mol | [1] |
| 1,3-diacetoxy-2-(acetoxymethoxy)propane (moles) | 0.63 mol | [1] |
| Catalyst | Boron trifluoride tetrahydrofuran | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Reaction Temperature | 80°C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield of Triacetyl Ganciclovir | 83.9% | [1] |
| Purity of Triacetyl Ganciclovir | 96.4% | [1] |
| Isomer (N-7) Content | 2.9% | [1] |
Table 2: Purification Data for Ganciclovir
| Parameter | Value | Reference |
| Solvent for Recrystallization | DMSO and Methanol | [1] |
| Crystallization Temperature | 20°C | [1] |
| Yield of Pure Ganciclovir | 82.1% | [1] |
| Purity of Ganciclovir | 99.2% | [1] |
| Melting Point | 249-250°C | [1] |
Visualization
The following diagram illustrates the workflow for the synthesis of ganciclovir from N²,9-diacetylguanine.
Caption: Workflow for the two-step synthesis of Ganciclovir.
References
N2,9-Diacetylguanine as a protecting group strategy in nucleoside chemistry
Application Notes for Researchers, Scientists, and Drug Development Professionals
N2,9-Diacetylguanine serves as a valuable intermediate and protecting group strategy in the chemical synthesis of nucleoside analogues and related compounds. Its primary utility lies in facilitating regioselective reactions at the N9 position of the guanine base, a common challenge in nucleoside chemistry due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2).
The introduction of acetyl groups at the N2 and N9 positions temporarily blocks these sites, influencing the reactivity of the remaining positions. While direct glycosylation of this compound can be challenging and may favor the formation of the kinetically controlled N7-isomer, its true strength lies in its role as a precursor to more advanced intermediates that ensure high N9-regioselectivity.[1][2] This is particularly crucial in the synthesis of antiviral drugs like Ganciclovir and Acyclovir, where the precise attachment of the side chain at the N9 position is essential for biological activity.[3]
The N2,9-diacetyl protecting group strategy is also instrumental in the synthesis of key intermediates such as 2-amino-6-chloropurine, a versatile building block in medicinal chemistry. The diacetylated guanine exhibits improved solubility in organic solvents compared to guanine itself, facilitating a broader range of chemical transformations.
Deprotection of the N2 and N9 acetyl groups can be achieved under various conditions, with milder, base-catalyzed hydrolysis using reagents like aqueous ammonia or methylamine being particularly relevant for sensitive nucleoside structures commonly encountered in drug development and oligonucleotide synthesis.
Key Applications:
-
Regioselective N9-Alkylation and Glycosylation: While direct glycosylation can be complex, this compound is a key starting material for multi-step strategies that lead to excellent yields of N9-substituted guanine derivatives. This involves its conversion to more reactive intermediates.
-
Synthesis of Antiviral Nucleoside Analogues: It is a critical intermediate in the industrial synthesis of acyclic nucleoside analogues such as Acyclovir and Ganciclovir.
-
Preparation of 2-Amino-6-Halopurines: Serves as a soluble precursor for the synthesis of 2-amino-6-chloropurine, a pivotal intermediate for further chemical modifications of the purine ring.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the diacetylation of guanine using acetic anhydride. An alternative method using chloroacetyl chloride is also summarized for comparison.
Method 1: Using Acetic Anhydride
-
Materials: Guanine, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
Suspend guanine in glacial acetic acid.
-
Add a large excess of acetic anhydride.
-
Heat the mixture to 120°C for 18-23 hours.
-
Cool the reaction mixture to allow for crystallization.
-
Filter the solid product, wash with a suitable solvent (e.g., water), and dry under vacuum.
-
Method 2: Using Chloroacetyl Chloride and DMAP Catalyst
-
Materials: Guanine, Pyridine, 4-Dimethylaminopyridine (DMAP), Chloroacetyl Chloride, Distilled Water, Acetic Acid (0.05-0.1 M).
-
Procedure:
-
Dissolve guanine and DMAP in pyridine in a three-necked flask with stirring.
-
Cool the solution to -5°C using an ice bath.
-
Slowly add chloroacetyl chloride dropwise over 25-35 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to proceed at room temperature for 2.5 hours.
-
Perform vacuum distillation to remove pyridine.
-
Wash the resulting solid with distilled water and stir for 40 minutes.
-
Filter the solid and then dissolve it in 0.05 M acetic acid with stirring for 20 minutes.
-
Filter any insoluble material.
-
Crystallize the product from the filtrate by cooling to -5°C.
-
Filter the crystalline product and dry at 80°C.
-
Protocol 2: Mild Deprotection of this compound Derivatives
This protocol describes the removal of the acetyl groups under conditions suitable for delicate nucleoside structures, as is common in oligonucleotide synthesis.
-
Materials: this compound derivative, Ammonium hydroxide (30%), and/or Methylamine (40% aqueous solution).
-
Procedure:
-
Dissolve the this compound derivative in a solution of aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).
-
Stir the reaction at room temperature or with gentle heating (e.g., 55-65°C) for a period ranging from a few hours to overnight, depending on the substrate's stability.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, remove the volatile reagents under reduced pressure.
-
Purify the deprotected product using an appropriate chromatographic technique if necessary.
-
Protocol 3: N9-Regioselective Glycosylation via a 2-N-Acetyl-6-O-diphenylcarbamoylguanine Intermediate
This protocol outlines a reliable two-step method for achieving high N9-regioselectivity in glycosylation reactions starting from this compound.
Step 1: Synthesis of 2-N-Acetyl-6-O-diphenylcarbamoylguanine
-
Materials: this compound, Diphenylcarbamoyl chloride, Aqueous ethanol.
-
Procedure:
-
Treat this compound with diphenylcarbamoyl chloride.
-
Heat the reaction mixture in aqueous ethanol.
-
Isolate the resulting 2-N-acetyl-6-O-diphenylcarbamoylguanine product.[1]
-
Step 2: N9-Glycosylation
-
Materials: 2-N-Acetyl-6-O-diphenylcarbamoylguanine, Bis(trimethylsilyl)acetamide (BSA) or other silylating agent, protected sugar donor (e.g., glycosyl acetate), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Anhydrous toluene.
-
Procedure:
-
Perform a bis-trimethylsilylation of the 2-N-acetyl-6-O-diphenylcarbamoylguanine.
-
In anhydrous toluene, couple the silylated intermediate with a suitable glycosyl acetate in the presence of TMSOTf as a catalyst.
-
This procedure results in the formation of the N9-substituted guanine nucleoside with high yield and regioselectivity, with no detectable N7-isomer.[1]
-
Quantitative Data
Table 1: Synthesis of this compound
| Method | Acylating Agent | Solvent | Catalyst | Temperature | Reaction Time | Yield | Purity |
| 1 | Acetic anhydride | Glacial acetic acid | None | 120°C | 18-23 h | ~60% | Not specified |
| 2 | Chloroacetyl chloride | Pyridine | DMAP | -5°C to RT | 2.5 h | >90% | >99.5% |
Table 2: Synthesis of 2-Amino-6-chloropurine from this compound
| Chlorinating Agent | Phase Transfer Catalyst | Deprotection Conditions | Overall Yield |
| Phosphorus oxychloride | Methyltriethylammonium chloride | Aqueous sodium hydroxide, 80°C, 2h | ~75% |
| Phosphorus oxychloride | Not specified | Not specified | 55-75% |
Table 3: Deprotection of Acetyl Groups in Nucleosides
| Reagent | Conditions | Notes |
| Aqueous Methylamine | Varies | Fastest deprotection for various N-acyl groups. |
| Ethanolic Ammonia | 2 hours | Highly selective for fast-deprotecting groups over standard ones like acetyl.[4] |
| Aqueous Ammonia (30%) | Room temp to 65°C | Standard, effective method for acetyl group removal. |
| Ammonia/Methylamine (1:1) | 60°C, 5h | Efficiently minimizes by-products in certain modified oligonucleotides.[5] |
| 0.4 M NaOH in MeOH/water | Room temp, 17h | Effective but can be harsh and may cause side reactions with other protecting groups.[6] |
Visualizations
Caption: Synthetic pathways starting from guanine using the N2,9-diacetyl protecting group strategy.
Caption: Regioselectivity in the glycosylation of guanine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 3056-33-5 [chemicalbook.com]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N2,9-Diacetylguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,9-Diacetylguanine is a key synthetic intermediate and a known impurity in the manufacturing of the antiviral drug Acyclovir.[1] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities.
This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The described method is based on established analytical principles for purine derivatives and related compounds, ensuring robustness and reliability.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value |
| Molecular Formula | C₉H₉N₅O₃[2] |
| Molecular Weight | 235.20 g/mol [2][3] |
| Melting Point | Approximately 285 °C[4][5] |
| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water.[6] |
Recommended HPLC Method Parameters
The following parameters are recommended for the analysis of this compound. These are based on typical methods for the analysis of Acyclovir and its impurities.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or DAD detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to achieve a 20 mM concentration. Adjust the pH to 3.0 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio. Degas the solution before use.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol (approximately 5-10 mL).
-
Dilute to the mark with the working mobile phase.
-
Mix thoroughly to ensure homogeneity.
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to achieve a theoretical concentration of 100 µg/mL of this compound.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the working mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of system peaks.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solutions for analysis.
-
After the analysis, wash the column with a higher percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
Data Presentation and Method Performance
The following table summarizes the expected quantitative data for a validated HPLC method for this compound analysis. These values are illustrative and should be determined for each specific laboratory setup.
| Parameter | Expected Performance |
| Retention Time (tR) | ~ 7-10 minutes (Varies with specific column and system) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Mandatory Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship in Method Development
Caption: Key considerations in HPLC method development for this compound.
References
- 1. This compound | CAS 3056-33-5 | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3056-33-5 [chemicalbook.com]
- 5. N,9-Diacetylguanine | CAS#:3056-33-5 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
Experimental procedure for the acetylation of guanine to N2,9-Diacetylguanine
Application Note & Protocol: Synthesis of N2,9-Diacetylguanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a key intermediate in the synthesis of various antiviral nucleoside analogs, such as acyclovir and ganciclovir. The acetylation of guanine at the N2 and N9 positions is a critical step to enable subsequent chemical modifications. This document provides detailed experimental procedures for the synthesis of this compound from guanine. Two common methods are presented: a direct acetylation using acetic anhydride and a catalyzed approach.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for different methods of this compound synthesis.
| Method | Acetylating Agent | Solvent / Catalyst | Reaction Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Two-Stage Heating | Acetic Anhydride | Acetic Acid | 132-157°C | 1-3 hours | 92.5 | >99 | [1] |
| Catalytic Method | Acetic Anhydride | Dicyclohexylamine trifluoromethanesulfonate / Acetic Acid | 130°C | 12 hours | 92.8 | N/A | [2] |
| Catalytic (Alternative) | Chloroacetic Chloride | Pyridine / DMAP | 5°C to Room Temp | 24 hours | 90.2 | 99.5 | [3] |
| Microwave-Assisted | Acetic Anhydride | p-Toluenesulfonic acid | N/A (500 W) | 10 minutes | 91.5 | N/A | [4] |
| High-Pressure Method | Acetic Anhydride | None | 150-170°C | Not specified | 98 | N/A | [5] |
Experimental Protocols
Method 1: Two-Stage Acetylation with Acetic Anhydride
This protocol is adapted from a high-yield, two-stage process involving an initial formation of N2-monoacetylguanine followed by further acetylation.[1]
Materials:
-
Guanine
-
Acetic Anhydride
-
Acetic Acid
-
Autoclave or a reaction vessel capable of handling pressure
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
Stage 1: Synthesis of N2-monoacetylguanine
-
In an autoclave, combine guanine and a solution of acetic acid containing 2-30% acetic anhydride. The molar ratio of acetic anhydride to guanine should be between 2:1 and 8:1.[1]
-
Seal the autoclave and heat the mixture to approximately 157°C while stirring.[1]
-
Maintain this temperature for 3 hours to facilitate the formation of N2-monoacetylguanine.[1]
-
After the reaction, cool the vessel and distill off about 85% of the acetic acid under reduced pressure to obtain a slurry containing N2-monoacetylguanine.[1]
Stage 2: Synthesis of this compound
-
To the slurry from Stage 1, add an additional amount of acetic anhydride.
-
Heat the mixture to 132-133°C and stir for 1 hour. During this time, refluxing acetic acid can be distilled off.[1]
-
After the reaction is complete, cool the solution to approximately 5°C to precipitate the product.[1]
-
Collect the white crystals of this compound by filtration.
-
Wash the collected crystals with a small amount of cold acetic anhydride.[1]
-
Dry the product in a vacuum oven. The expected product is a white crystalline solid.[1]
Method 2: Catalytic Acetylation
This method utilizes a catalyst to facilitate the acetylation of guanine.
Materials:
-
Guanine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Dicyclohexylamine trifluoromethanesulfonate (catalyst)[2]
-
Three-necked flask with mechanical stirring and thermometer
-
Heating mantle
-
Filtration apparatus
-
Ethanol
-
Water
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add guanine (0.10 mol), acetic anhydride (0.6 mol), glacial acetic acid (30 mL), and dicyclohexylamine trifluoromethanesulfonate (5 mmol).[2]
-
Stir the mixture and heat it to 130°C for 12 hours.[2]
-
After the reaction is complete, distill a portion of the solvent under reduced pressure (5 mmHg).[2]
-
Cool the remaining mixture and filter to collect the solid product.[2]
-
Wash the filter cake first with ethanol, and then with water until the filtrate runs clear.[2]
-
Dry the solid at 60°C to obtain this compound.[2]
Visualizations
Experimental Workflow for Two-Stage Acetylation
Caption: Workflow for the two-stage synthesis of this compound.
Logical Relationship of Reagents and Products
Caption: Reagents and intermediates leading to this compound.
References
- 1. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]
Application Notes and Protocols: N2,9-Diacetylguanine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development, enabling the production of custom DNA and RNA sequences for a myriad of applications, including antisense therapy, siRNA, diagnostic probes, and gene synthesis. The fidelity of this synthesis hinges on the effective protection of the exocyclic amino groups of the nucleobases to prevent unwanted side reactions. For guanine, the most common protecting groups are isobutyryl (ibu) and dimethylformamidine (dmf).
This document explores the proposed application of N2,9-diacetylguanine as a novel protecting group strategy for guanosine during solid-phase oligonucleotide synthesis. While not a conventional protecting group in this context, the use of two acetyl groups offers a hypothetical framework for rapid and efficient deprotection, potentially streamlining the overall synthesis workflow. These notes provide a theoretical basis, proposed experimental protocols, and comparative data for the use of N2,9-diacetylguanosine phosphoramidite in oligonucleotide synthesis.
Proposed Advantages of this compound Protection
-
Rapid Deprotection: Acetyl groups are known to be more labile than the standard isobutyryl group, potentially allowing for faster deprotection under milder basic conditions.[1][2]
-
Reduced Side Reactions: The use of a uniform protecting group chemistry across different bases (e.g., acetyl-protected cytidine) could simplify deprotection and minimize base modifications.[3]
-
Improved Solubility: Acetylation can enhance the solubility of nucleoside precursors in organic solvents used during synthesis.
Quantitative Data Summary
The following table summarizes typical performance metrics for common guanine protecting groups and provides a hypothetical projection for this compound. These values are intended for comparative purposes.
| Protecting Group | Average Stepwise Coupling Efficiency (%) | Deprotection Conditions | Deprotection Time | Final Oligonucleotide Purity (%) |
| Isobutyryl (ibu) | >99% | Concentrated Ammonium Hydroxide, 55°C | 8-16 hours | >90% |
| Dimethylformamidine (dmf) | >99% | Concentrated Ammonium Hydroxide, 55°C | 4-8 hours | >90% |
| N2,9-Diacetyl (Hypothetical) | >98% | Ammonium Hydroxide/Methylamine (AMA), 65°C | < 1 hour | >90% |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 5'-O-DMT-N2,9-diacetyl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite
This protocol describes a proposed synthetic route for the phosphoramidite building block of N2,9-diacetylguanosine.
Materials:
-
2'-deoxyguanosine
-
Acetic anhydride
-
Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Diacetylation of 2'-deoxyguanosine:
-
Suspend 2'-deoxyguanosine in pyridine.
-
Add an excess of acetic anhydride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting N2,9-diacetyl-2'-deoxyguanosine by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the dried N2,9-diacetyl-2'-deoxyguanosine in anhydrous pyridine.
-
Add DMT-Cl in portions and stir at room temperature until complete consumption of the starting material.
-
Work up the reaction and purify the 5'-O-DMT-N2,9-diacetyl-2'-deoxyguanosine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-N2,9-diacetyl-2'-deoxyguanosine in anhydrous DCM.
-
Add DIPEA and then slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir at room temperature under an inert atmosphere for 2-4 hours.
-
Quench the reaction with methanol and purify the crude product by silica gel chromatography to yield the final phosphoramidite.
-
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
This protocol follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
Cycle Steps:
-
Deprotection (Detritylation): Removal of the 5'-DMT group with trichloroacetic acid (TCA) in DCM.
-
Coupling: Activation of the N2,9-diacetylguanosine phosphoramidite with an activator (e.g., DCI or tetrazole) and coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.
Protocol 3: Cleavage and Deprotection of the Oligonucleotide
This proposed protocol is designed for the efficient removal of the two acetyl groups and cleavage from the solid support.
Reagents:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial.
-
Heat the vial at 65°C for 30-60 minutes.
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude oligonucleotide.
-
Proceed with purification by HPLC or other appropriate methods.
Visualizations
Figure 1: Proposed experimental workflow for oligonucleotide synthesis using this compound.
Figure 2: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
References
Analytical Techniques for the Characterization of N2,9-Diacetylguanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of N2,9-Diacetylguanine, an important intermediate in the synthesis of antiviral drugs.[1][2][3] The methodologies outlined below utilize common analytical techniques to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring reaction progress during its synthesis.
Application Note:
A C18 stationary phase is effective for the separation of this compound from its precursors and potential impurities. The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer. For mass spectrometry (MS) compatibility, a volatile buffer system such as formic acid in water is recommended over non-volatile acids like phosphoric acid.[4] Gradient elution is often employed to achieve optimal separation of compounds with varying polarities.
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., Newcrom R1, or equivalent, 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the initial mobile phase) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on typical purine derivative absorbance)
-
Injection Volume: 10 µL
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Analysis: Inject the prepared sample and monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Data Summary:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Structural Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.
Application Note:
This compound can be readily ionized using positive mode ESI. The resulting mass spectrum is expected to show a prominent protonated molecular ion ([M+H]⁺). Fragmentation analysis (MS/MS) can provide further structural confirmation by observing the loss of the acetyl groups. A patent for a preparation method of this compound reports an ESI-MS positive ion mass spectrum with an ion peak at m/z 236 corresponding to the [M+H]+ ion, a stronger ion peak at m/z 194 corresponding to the fragment after removal of the 9-position acetyl group, and an ion peak at m/z 152 corresponding to the fragment after removal of both the N-acetyl and 9-position acetyl groups.
Experimental Protocol:
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Triple Quadrupole or Q-TOF)
-
Syringe pump or LC system for sample introduction
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a 50:50 mixture of methanol and water containing 0.1% formic acid.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): 600 L/hr
-
Scan Range: m/z 50-500
-
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to identify the [M+H]⁺ ion. If the instrument has MS/MS capability, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum to observe the characteristic fragmentation pattern.
Quantitative Data Summary:
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 236.08 | Protonated molecular ion |
| [M-COCH₂]⁺ | 194.07 | Loss of one acetyl group |
| [M-2(COCH₂)]⁺ | 152.06 | Loss of two acetyl groups |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.
Application Note:
NMR spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's solubility. The ¹H NMR spectrum will show characteristic signals for the purine ring protons and the methyl protons of the two acetyl groups. The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment of all proton and carbon signals.
-
-
Data Analysis: Process the spectra and assign the chemical shifts.
Quantitative Data Summary (Predicted Chemical Shifts in DMSO-d₆):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-8 | ~8.2 | ~145 |
| N-H (Amide) | ~11.0 | - |
| N-H (Guanine ring) | ~12.0 | - |
| CH₃ (N²-acetyl) | ~2.2 | ~24 |
| CH₃ (N⁹-acetyl) | ~2.7 | ~25 |
| C=O (N²-acetyl) | - | ~170 |
| C=O (N⁹-acetyl) | - | ~169 |
| C-2 | - | ~148 |
| C-4 | - | ~155 |
| C-5 | - | ~118 |
| C-6 | - | ~157 |
Note: These are approximate chemical shifts and may vary based on experimental conditions.
UV-Vis Spectroscopy for Quantification and Characterization
UV-Vis spectroscopy can be used for the quantitative analysis of this compound and to provide some structural information based on its chromophore.
Application Note:
Experimental Protocol:
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 2, 5, 10, 20 µg/mL).
-
-
Wavelength Scan: Scan a mid-range standard solution across the UV range (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration and determine the linearity (R² value).
-
Sample Analysis: Prepare the unknown sample in the same solvent and at a concentration expected to fall within the calibration range. Measure its absorbance at the λmax and determine the concentration from the calibration curve.
Quantitative Data Summary:
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| Expected λmax | ~250-280 nm |
| Concentration Range | 1-20 µg/mL (example) |
Visualizations
Synthesis and Purification Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Analytical Characterization Workflow
Caption: Logical workflow for the comprehensive analytical characterization of this compound.
References
- 1. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 2. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
- 3. CN202263594U - Synthesis device of 2,9-diacetyl guanine - Google Patents [patents.google.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ibna.ro [ibna.ro]
Application Notes and Protocols for the Study of DNA Adducts and Modifications Using N2,9-Diacetylguanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the indirect application of N2,9-diacetylguanine in the study of DNA adducts and modifications. While not used directly in cellular or biochemical assays, this compound serves as a critical starting material for the chemical synthesis of oligonucleotides containing a site-specific N2-acetylguanine (N2-Ac-G) adduct. These modified oligonucleotides are invaluable tools for a range of applications, including the investigation of DNA repair mechanisms, and as standards for the quantitative analysis of DNA damage.
Introduction to N2-Acetylguanine DNA Adducts
N2-acetylguanine is a type of DNA lesion that can be formed by various endogenous and exogenous agents. The presence of such adducts in the genome can interfere with DNA replication and transcription, potentially leading to mutations and cellular toxicity. Studying the cellular response to this specific type of damage is crucial for understanding carcinogenesis and for the development of novel therapeutic strategies. The chemical synthesis of oligonucleotides containing a single, site-specific N2-Ac-G adduct provides a powerful tool to dissect the biochemical pathways involved in its recognition and repair.
Application 1: Synthesis of N2-Acetyl-2'-deoxyguanosine Phosphoramidite
The journey from this compound to a tool for studying DNA adducts begins with the synthesis of the corresponding phosphoramidite building block, which can be incorporated into oligonucleotides using standard automated DNA synthesis.
Protocol 1: Synthesis of N2-Acetyl-2'-deoxyguanosine
This protocol outlines the conversion of a protected guanine derivative to N2-acetyl-2'-deoxyguanosine. This compound can be used as a precursor in a multi-step synthesis that involves glycosylation with a protected deoxyribose sugar, followed by deprotection steps.
Materials:
-
This compound
-
Protected 2-deoxyribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxyribose)
-
Anhydrous acetonitrile
-
Molecular sieves
-
Sodium hydride
-
Ammonia in methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Glycosylation:
-
Dry this compound under vacuum.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound and molecular sieves in anhydrous acetonitrile.
-
Add sodium hydride portion-wise at 0°C and stir the suspension at room temperature.
-
Add a solution of the protected 2-deoxyribose derivative in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction carefully with methanol and filter through celite.
-
Evaporate the solvent under reduced pressure.
-
-
Deprotection:
-
Dissolve the crude product in a saturated solution of ammonia in methanol.
-
Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitor by TLC).
-
Evaporate the solvent and purify the residue by silica gel column chromatography to yield N2-acetyl-2'-deoxyguanosine.
-
Protocol 2: Phosphitylation of N2-Acetyl-2'-deoxyguanosine
This protocol describes the conversion of the synthesized nucleoside into its phosphoramidite derivative, ready for use in oligonucleotide synthesis.
Materials:
-
N2-acetyl-2'-deoxyguanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)
Procedure:
-
5'-O-DMT Protection:
-
Co-evaporate N2-acetyl-2'-deoxyguanosine with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and add DMT-Cl portion-wise at 0°C.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N2-acetyl-2'-deoxyguanosine.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an inert atmosphere.
-
Add DIPEA and then 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to yield the final phosphoramidite.
-
| Synthesis Step | Key Reagents | Typical Yield |
| Glycosylation | Protected deoxyribose, Sodium hydride | 40-60% |
| Deprotection | Methanolic ammonia | 80-95% |
| 5'-O-DMT Protection | DMT-Cl, Pyridine | 85-95% |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 70-90% |
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of N2-acetyl-dG phosphoramidite.
Application 2: Incorporation of N2-Acetylguanine into Oligonucleotides
Once the phosphoramidite is synthesized, it can be used in a standard automated DNA synthesizer to generate oligonucleotides with a site-specific N2-Ac-G adduct.
Protocol 3: Automated Solid-Phase Oligonucleotide Synthesis
Materials:
-
N2-Acetyl-dG phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled pore glass (CPG) solid support
-
Standard reagents for DNA synthesis (activator, capping, oxidation, and deblocking solutions)
-
Ammonium hydroxide or other deprotection solution
Procedure:
-
Synthesizer Setup:
-
Dissolve the N2-acetyl-dG phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the desired concentration.
-
Install the phosphoramidite vials and other reagent bottles on the DNA synthesizer.
-
-
Synthesis Cycle:
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the incorporation of the N2-Ac-G adduct.
-
Initiate the synthesis program. The synthesizer will perform the standard cycles of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
-
Cleavage and Deprotection:
-
After the synthesis is complete, transfer the CPG support to a vial.
-
Add concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups.
-
Heat the vial at a specified temperature for a set duration (e.g., 55°C for 8-12 hours).
-
-
Purification:
-
Purify the crude oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
-
Verify the purity and identity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.
-
| Parameter | Condition/Value |
| Coupling Efficiency of N2-Ac-dG | >98% |
| Deprotection Conditions | Concentrated Ammonium Hydroxide, 55°C, 8-12 h |
| Purification Method | RP-HPLC or PAGE |
| Quality Control | ESI-MS, Analytical HPLC |
Application 3: Studying DNA Repair Pathways
Oligonucleotides containing a site-specific N2-Ac-G adduct are excellent substrates for in vitro DNA repair assays, allowing researchers to identify and characterize the enzymes involved in the recognition and removal of this lesion.
Protocol 4: In Vitro Base Excision Repair (BER) Assay
This assay determines if a specific DNA glycosylase can recognize and excise the N2-Ac-G adduct.
Materials:
-
5'-radiolabeled (e.g., ³²P) or fluorescently labeled oligonucleotide duplex containing a single N2-Ac-G adduct
-
Purified DNA glycosylase
-
Reaction buffer specific for the glycosylase
-
Formamide loading dye
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, the labeled oligonucleotide duplex, and the purified DNA glycosylase.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding formamide loading dye.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography or fluorescence imaging. Cleavage of the oligonucleotide at the site of the adduct indicates glycosylase activity.
-
Diagram: Base Excision Repair Assay Workflow
Caption: Workflow for an in vitro Base Excision Repair (BER) assay.
Application 4: Quantitative Analysis of DNA Adducts by Mass Spectrometry
Synthetic oligonucleotides containing the N2-Ac-G adduct are essential for developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this adduct in biological samples.
Protocol 5: Quantification of N2-Acetyl-2'-deoxyguanosine by LC-MS/MS
This protocol describes the use of a synthetic N2-Ac-dG standard for the absolute quantification of this adduct in a DNA sample.
Materials:
-
Genomic DNA sample
-
Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]-N2-acetyl-2'-deoxyguanosine)
-
Synthetic N2-acetyl-2'-deoxyguanosine as a calibration standard
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Isolate genomic DNA from cells or tissues.
-
Spike the DNA sample with a known amount of the stable isotope-labeled internal standard.
-
Digest the DNA to individual nucleosides using the enzymatic digestion cocktail.
-
Remove proteins and other macromolecules, for example, by ultrafiltration.
-
-
LC-MS/MS Analysis:
-
Generate a calibration curve using known concentrations of the synthetic N2-acetyl-2'-deoxyguanosine standard.
-
Inject the digested DNA sample and the calibration standards onto the LC-MS/MS system.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific mass transitions for N2-acetyl-2'-deoxyguanosine and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the amount of N2-acetyl-2'-deoxyguanosine in the original DNA sample using the calibration curve and the ratio of the analyte to the internal standard.
-
| Parameter | Typical Value/Method |
| LC Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water gradient with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometer | Triple Quadrupole |
| Quantification | Stable Isotope Dilution |
Diagram: LC-MS/MS Quantification Workflow
Caption: Workflow for the quantification of N2-Ac-dG by LC-MS/MS.
These detailed protocols and application notes demonstrate the pivotal, albeit indirect, role of this compound in advancing the research of DNA adducts and modifications. By enabling the synthesis of highly specific molecular tools, it empowers researchers to delve into the intricate mechanisms of DNA damage and repair, and to develop sensitive methods for monitoring DNA integrity.
Troubleshooting & Optimization
How to improve the yield of N2,9-Diacetylguanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N2,9-diacetylguanine. Our aim is to help you improve your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the acetylation of guanine. Key approaches include the conventional method using acetic anhydride and acetic acid, a microwave-assisted synthesis for accelerated reaction times, and a two-step process that first isolates N2-monoacetylguanine. An alternative route utilizes chloroacetyl chloride and pyridine.
Q2: What is a typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the chosen method. The conventional method may have a conversion rate of around 60%.[1] However, optimized methods can produce much higher yields. For instance, a microwave-assisted synthesis has been reported to achieve a yield of 91.5%, while a two-step acetylation process can yield up to 92.5%.[2][3]
Q3: What are the main impurities I should be aware of?
A3: The most common impurities are unreacted guanine and the partially acetylated intermediate, N2-monoacetylguanine.[3][4] At elevated temperatures, the formation of colored byproducts can also occur, resulting in a grey or brown product.[2]
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction progress. It can be used to quantify the consumption of guanine and the formation of this compound, as well as to detect the presence of N2-monoacetylguanine.[1][3]
Troubleshooting Guide
Low Yield
Problem: My final yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The conventional method requires long reaction times (18-23 hours).[1] Ensure the reaction has been allowed to proceed to completion. Consider using a catalyst such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid to reduce reaction time and improve conversion.[2] The microwave-assisted method with p-TsOH can achieve high yields in as little as 10 minutes.[2] |
| Suboptimal Reagent Ratios | An insufficient amount of the acetylating agent can lead to incomplete reaction. For the two-step process, the molar ratio of acetic anhydride to guanine is crucial.[4] In the microwave-assisted method, a molar ratio of acetic anhydride to guanine to p-TsOH of 15:1:0.1 has been found to be optimal.[2] |
| Hydrolysis During Workup | The addition of water to the reaction mixture before the diacetylation is complete can hydrolyze the product back to N2-acetylguanine.[2] It is important to remove excess solvents by distillation before introducing water for washing.[2] |
| Losses During Purification | This compound has some solubility in the solvents used for washing. Minimize the volume of washing solvents and ensure they are cold to reduce product loss. |
Product Discoloration
Problem: The isolated this compound is grey, brown, or otherwise discolored.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | High temperatures (e.g., 160°C) are known to cause discoloration of the product.[2] If using a conventional heating method, try to maintain the temperature at the lower end of the effective range (around 120-130°C).[1][3] Alternatively, consider a room temperature method, such as the one using chloroacetyl chloride and pyridine.[1] |
| Extended Reaction Time at High Temperature | Prolonged heating can also contribute to the formation of colored impurities.[2] Optimize the reaction time to ensure completion without unnecessary heating. The use of a catalyst can help to shorten the required reaction time.[2] |
| Impurities in Starting Materials | Ensure the purity of the starting guanine and other reagents. Impurities can sometimes lead to side reactions that produce colored byproducts. |
Purification Difficulties
Problem: I am having trouble obtaining a pure product after crystallization.
| Potential Cause | Recommended Solution |
| Co-precipitation of Impurities | If the product crystallizes too quickly, impurities such as N2-monoacetylguanine or unreacted guanine may be trapped in the crystal lattice. Employ a gradual cooling process to allow for the formation of well-defined crystals.[1] |
| Ineffective Washing | A single solvent may not be sufficient to remove all impurities. A sequential washing procedure can be more effective. For example, washing the crude product first with acetic anhydride, followed by water, and then methanol can help to remove different types of impurities.[2][3] |
| Residual Solvent | Ensure the product is thoroughly dried after filtration and washing. Residual acetic acid or other solvents can affect the purity and melting point of the final product. Drying under vacuum at an appropriate temperature (e.g., 60-80°C) is recommended.[1][2] |
Data Presentation
Comparison of Synthesis Methods
| Method | Reagents & Catalyst | Temperature | Time | Yield | Purity |
| Conventional | Guanine, Acetic Anhydride, Acetic Acid | 120°C | 18-23 hours | ~60% (conversion) | - |
| Microwave-Assisted | Guanine, Acetic Anhydride, p-TsOH | - | 10 minutes | 91.5% | - |
| Two-Step Acetylation | Guanine, Acetic Anhydride, Acetic Acid | 132-133°C | 1 hour (second step) | 92.5% | Guanine: 0.5%, Monoacetylguanine: 0.2% |
| Chloroacetyl Chloride | Guanine, Chloroacetyl Chloride, Pyridine, DMAP | Room Temp. | 2-4 hours | 90.2% (total recovery) | >99.5% |
| From Pyrimidine Derivative | 2-acetamido-6-hydroxypurine, Acetic Anhydride, Acetic Acid, Triethylamine/Sodium Acetate | 125-135°C | - | 98.5% (molar yield) | 98.8% |
Experimental Protocols
Microwave-Assisted Synthesis
-
Combine guanine, acetic anhydride, and p-toluenesulfonic acid in a molar ratio of 1:15:0.1 in a suitable microwave reactor vessel.
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Irradiate the mixture at 500 W for 10 minutes.[2]
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After the reaction is complete, cool the mixture to room temperature.
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Isolate the product by filtration.
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Wash the solid with a suitable solvent, such as cold acetic anhydride, and dry under vacuum.
Two-Step Acetylation Process
Step 1: Synthesis of N2-monoacetylguanine
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In an autoclave, dissolve guanine in a mixture of acetic acid containing 2-30% acetic anhydride. The molar ratio of acetic anhydride to guanine should be between 1:1 and 10:1.
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Heat the mixture with stirring.
-
After the reaction, concentrate the solution.
Step 2: Synthesis of this compound
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To the concentrated reaction mixture from Step 1, add additional acetic anhydride.
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Heat the mixture at 132-133°C for 1 hour.[3]
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Cool the reaction solution to approximately 5°C to precipitate the product.[3]
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Filter the mixture to collect the crystals.
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Wash the crystals with cold acetic anhydride and dry to obtain this compound.[3]
Visualizations
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 2. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
Optimizing reaction conditions for N2,9-Diacetylguanine production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N2,9-Diacetylguanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the acetylation of guanine using acetic anhydride.[1] This reaction is often carried out in the presence of a solvent and sometimes with a catalyst to improve reaction rate and yield.
Q2: What are the typical reagents and solvents used in the synthesis?
A2: Key reagents include guanine and an acetylating agent, most commonly acetic anhydride.[1] Solvents such as acetic acid, pyridine, and dimethylformamide (DMF) are frequently used. Catalysts like p-toluenesulfonic acid (p-TsOH), 4-dimethylaminopyridine (DMAP), or phosphoric acid may also be employed to facilitate the reaction.[2][3][4]
Q3: What is the role of a catalyst in this reaction?
A3: A catalyst is used to increase the rate of the acylation reaction. For instance, p-toluenesulfonic acid is used in microwave-assisted synthesis.[2] In other methods, catalysts like DMAP can significantly shorten the reaction time.[3] Phosphoric acid has been shown to be a useful catalyst that avoids product discoloration.[4]
Q4: What are the expected yield and purity of this compound?
A4: With optimized methods, high yields and purity can be achieved. For example, a microwave-assisted synthesis has reported a yield of 91.5%.[2] Another optimized process claims a total recovery of 90.2% and a product purity of 99.5%.[3]
Q5: What are the main applications of this compound?
A5: this compound is an important intermediate in organic and medicinal chemistry. It is notably used in the synthesis of antiviral drugs such as Acyclovir and Ganciclovir.[1] It is also used to synthesize acyclic analogues of deoxyguanosine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Suboptimal reaction temperature. | Traditional methods often require heating. For instance, one method suggests heating to 130°C.[5] However, reaction conditions can be optimized to room temperature with the right choice of reagents and catalyst.[3] |
| Inefficient molar ratio of reactants. | The ratio of guanine to the acylating agent is crucial. Some protocols have significantly reduced the required amount of acylating agent from a 1:20 to a 1:4-1:6 molar ratio of guanine to acylating agent.[3] | |
| Long reaction times leading to degradation. | Consider alternative methods like microwave-assisted synthesis, which can reduce reaction times to as little as 10 minutes.[2] The use of catalysts like DMAP can also shorten reaction times from 7-10 hours to 2-4 hours.[3] | |
| Product Impurity (e.g., color) | Formation of colored byproducts at high temperatures. | Using phosphoric acid as a catalyst instead of sulfuric acid can prevent discoloration of the product.[4] |
| Presence of monoacetylguanine. | Ensure the reaction goes to completion by optimizing reaction time and temperature. A two-stage acetylation process can also be employed to first produce N2-monoacetylguanine and then this compound to ensure complete reaction.[6] | |
| Residual starting materials or solvents. | Proper workup and purification are essential. This includes washing the product with appropriate solvents like distilled water and ethanol, followed by drying.[3][5] Crystallization is also a key step for purification.[3] | |
| Formation of N7-isomer instead of N9-isomer in subsequent reactions | Lack of regioselectivity in subsequent alkylation steps. | While this compound itself is the target, for subsequent reactions, the addition of the N7-isomer to the reaction mixture can surprisingly enhance the formation of the desired N9-isomer.[7] Using a bulky substituent at the C-6 position of the guanine precursor can sterically hinder the N-7 position and promote N-9 selectivity in subsequent functionalization.[8] |
| Slow Reaction Rate | Inadequate heating or catalysis. | Microwave irradiation at a power of 500 W can significantly accelerate the reaction.[2] Alternatively, the addition of a catalyst like p-TsOH or DMAP can increase the reaction rate at lower temperatures.[2][3] |
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for this compound synthesis from various sources.
| Method | Acylating Agent | Solvent/Catalyst | Temperature | Time | Yield | Purity | Reference |
| Microwave-assisted | Acetic anhydride | p-TsOH | N/A (500W) | 10 min | 91.5% | Not specified | [2] |
| Optimized Chemical Synthesis | Chloroacetic chloride | Pyridine / DMAP | Room Temp | 2-4 h | 90.2% (recovery) | 99.5% | [3] |
| Traditional Method | Acetic anhydride | Glacial acetic acid | 120°C | 18-23 h | ~60% (conversion) | Not specified | [3] |
| Dicyclohexylamine trifluoromethanesulfonate catalyzed | Acetic anhydride | Acetic acid / Dicyclohexylamine trifluoromethanesulfonate | 130°C | 12 h | 92.8% | Not specified | [5] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound[2]
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Reactants: Guanine, acetic anhydride, and p-toluenesulfonic acid (p-TsOH) as a catalyst.
-
Molar Ratio: The optimal molar ratio of acetic anhydride to guanine to p-TsOH is 15:1:0.1.
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Procedure: a. Combine the reactants in a suitable vessel for microwave synthesis. b. Irradiate the mixture with microwaves at a power of 500 W. c. Maintain the reaction for 10 minutes.
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Workup: The product structure is typically confirmed by 1H NMR, 13C NMR, IR, and elementary analysis.
Optimized Chemical Synthesis with Chloroacetic Chloride[3]
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Reactants and Solvents: Guanine, chloroacetic chloride (acylating agent), pyridine (solvent), and 4-dimethylaminopyridine (DMAP) (catalyst).
-
Procedure: a. Dissolve guanine in pyridine with stirring. b. Add the DMAP catalyst to the solution. c. Cool the mixture to 5 ± 1 °C. d. Slowly add chloroacetic chloride dropwise, maintaining the temperature below 10 °C. e. After the addition is complete, allow the reaction to proceed at room temperature for 2-4 hours.
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Purification: a. Heat the reactant liquor under reduced pressure to distill off pyridine and excess chloroacetic chloride, which will cause the product to precipitate. b. Wash the resulting solid with distilled water and filter. c. Dissolve the solid in acetic acid and filter to remove any insoluble matter. d. Crystallize the this compound from the filtrate by cooling. e. Dry the final product.
Visualized Workflows
Caption: Workflow for Microwave-Assisted Synthesis.
References
- 1. This compound | 3056-33-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 4. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 7. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N2,9-Diacetylguanine Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of the N7-isomer impurity from N2,9-Diacetylguanine.
Frequently Asked Questions (FAQs)
Q1: What is the N7-isomer impurity and why is it important to remove it?
A1: The N7-isomer is a structural isomer of this compound that is often formed as a byproduct during the acetylation of guanine. In this isomer, one of the acetyl groups is attached to the nitrogen at position 7 of the purine ring, instead of position 9. For applications in drug development and synthesis, such as the production of antiviral drugs like Acyclovir and Ganciclovir, the specific isomeric form of this compound is critical for the desired biological activity and to meet regulatory purity standards. The presence of the N7-isomer can lead to impurities in the final active pharmaceutical ingredient (API).
Q2: How can I detect the presence of the N7-isomer impurity?
A2: The presence and quantity of the N7-isomer can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods can separate the this compound from its N7-isomer, allowing for their identification and quantification.
Q3: What are the main methods for removing the N7-isomer impurity?
A3: The primary methods for removing the N7-isomer are based on differences in the physicochemical properties of the two isomers. The most common techniques are:
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Recrystallization: This method exploits the solubility differences between the two isomers in a specific solvent system.
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Column Chromatography: This technique separates the isomers based on their differential adsorption to a stationary phase.
Q4: Is there a significant difference in solubility between this compound and its N7-isomer?
A4: Yes, there is evidence to suggest that the N7-isomer is more soluble in water compared to the desired this compound. This difference in solubility is the basis for purification by recrystallization from aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of spots on a TLC plate.
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Question: I am running a TLC to monitor my purification, but the spots for this compound and the N7-isomer are not well-resolved. What can I do?
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Answer:
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Optimize the Mobile Phase: The polarity of the mobile phase is crucial for good separation. A common mobile phase for related compounds is a mixture of chloroform and methanol. Try varying the ratio of these solvents. Increasing the proportion of the less polar solvent (chloroform) will generally decrease the Rf values and may improve separation.
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Consider Additives: Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can sometimes improve spot shape and resolution by preventing streaking.[1]
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Use a Different TLC Plate: While standard silica gel plates are common, using high-performance TLC (HPTLC) plates can offer better resolution.
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Issue 2: Low recovery of this compound after recrystallization.
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Question: I performed a recrystallization to remove the N7-isomer, but my yield of the pure product is very low. What could be the cause?
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Answer:
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Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the desired product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.
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Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, the desired product may crystallize prematurely on the filter paper. Ensure the filtration apparatus is pre-heated.
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Issue 3: HPLC analysis shows incomplete removal of the N7-isomer.
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Question: After purification, my HPLC results still show a significant peak for the N7-isomer. How can I improve the purity?
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Answer:
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Repeat the Purification: A single purification step may not be sufficient if the initial impurity level is high. A second recrystallization or column chromatography may be necessary.
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Optimize HPLC Separation: Ensure your HPLC method is capable of baseline-separating the two isomers. For challenging isomer separations, consider using specialized columns such as phenyl, pentafluorophenyl (PFP), or embedded amide columns, which offer different selectivity compared to standard C18 columns.
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Fractional Crystallization: If recrystallization is partially effective, consider a fractional crystallization approach. Collect crystals in different batches as the solution cools and analyze the purity of each fraction by HPLC.
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Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
This protocol is for monitoring the progress of the purification.
Materials:
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Silica gel TLC plates (e.g., Silica Gel 60 F254)
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Developing chamber
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Mobile Phase: Chloroform:Methanol (e.g., 9:1 v/v, can be optimized)
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Visualization: UV lamp (254 nm)
Procedure:
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Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.
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Dissolve a small amount of the crude and purified this compound in a suitable solvent (e.g., a small amount of the mobile phase).
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Spot the dissolved samples onto the baseline of a TLC plate.
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Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
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Remove the plate and mark the solvent front.
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Visualize the spots under a UV lamp at 254 nm. The this compound and its N7-isomer should appear as dark spots. The N7-isomer is expected to have a slightly lower Rf value than the N2,9-isomer.
Protocol 2: Purification by Recrystallization
This protocol is based on the differential solubility of the isomers in water.
Materials:
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Crude this compound containing the N7-isomer impurity
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Deionized water
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Heating source (e.g., hot plate)
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Crystallization dish or Erlenmeyer flask
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Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
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Weigh the crude this compound and place it in a crystallization dish or flask.
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Add a minimal amount of deionized water to the solid.
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Gently heat the mixture with stirring until the solid just dissolves. Avoid excessive boiling.
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If there are any insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature. Crystals of the less soluble this compound should start to form.
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Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.
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Dry the purified crystals under vacuum.
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Analyze the purity of the crystals and the mother liquor by HPLC or TLC. The mother liquor will be enriched with the more soluble N7-isomer.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a starting point for the analysis of this compound and its N7-isomer.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm or similar reverse-phase column. For better isomer separation, consider a Phenyl-Hexyl or PFP column. |
| Mobile Phase | Acetonitrile and water with an acidic modifier. A typical starting point is a gradient of acetonitrile in water with 0.1% phosphoric acid or formic acid (for MS compatibility). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Procedure:
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Prepare the mobile phase and degas it.
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Prepare a standard solution of this compound (if available) and a solution of the sample to be analyzed in a suitable diluent (e.g., mobile phase).
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Equilibrate the HPLC system with the mobile phase.
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Inject the standard and sample solutions and record the chromatograms.
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The N7-isomer is expected to have a slightly different retention time from the this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and N7-isomer
| Property | This compound | N7-isomer Impurity |
| Molecular Formula | C₉H₉N₅O₃ | C₉H₉N₅O₃ |
| Molecular Weight | 235.20 g/mol | 235.20 g/mol |
| Appearance | White to brownish crystalline powder | Not specified, likely similar |
| Melting Point | ~285 °C | Not specified |
| Aqueous Solubility | Less soluble | More soluble |
Table 2: Chromatographic Data (Representative)
| Parameter | This compound | N7-isomer Impurity |
| TLC Rf Value * | Higher Rf | Lower Rf |
| HPLC Retention Time ** | Later eluting | Earlier eluting |
*Typical observation on silica gel with a non-polar eluent system. Actual values depend on the specific conditions. **Typical observation on a standard reverse-phase column. Elution order may vary with different stationary phases.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Common side products in N2,9-Diacetylguanine synthesis and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2,9-diacetylguanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products in the synthesis of this compound are N2-monoacetylguanine, the undesired N7-acetyl isomer (N2,7-diacetylguanine), and unreacted guanine. The formation of these impurities is influenced by reaction conditions such as temperature, reaction time, and the ratio of reactants and catalysts.
Q2: How can I monitor the progress of my this compound synthesis and detect the presence of impurities?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring reaction progress and detecting impurities. For TLC, a mixture of chloroform and methanol (e.g., 90:10 v/v) can be used as the mobile phase on silica gel plates, with visualization under UV light (254 nm).[1] For more quantitative analysis, a reverse-phase HPLC method can be employed.
Q3: What is the general approach to purify crude this compound?
A3: The most common purification method is recrystallization. Crude this compound can be purified by cooling the reaction mixture and filtering the precipitated product. The collected solid is then typically washed with solvents like acetic anhydride, water, and methanol to remove residual impurities.[2]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time or increase the reaction temperature as per the protocol. Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting material (guanine) and the intermediate (N2-monoacetylguanine). |
| Suboptimal reactant ratio | Ensure the correct molar ratio of guanine to acetic anhydride is used. An excess of acetic anhydride is typically required to drive the reaction to completion. |
| Inefficient heating | Ensure uniform and consistent heating of the reaction mixture. For larger scale reactions, mechanical stirring is crucial. |
Problem 2: High content of N2-monoacetylguanine in the final product.
| Possible Cause | Suggested Solution |
| Insufficient amount of acetylating agent or short reaction time | Increase the amount of acetic anhydride or prolong the reaction time to ensure complete di-acetylation. |
| Premature precipitation of product | Maintain a sufficiently high temperature during the reaction to keep all reactants and intermediates in solution. |
| Purification Strategy | |
| Conversion to desired product | The crude product containing N2-monoacetylguanine can be subjected to a second acetylation step by treating it again with acetic anhydride. |
| Recrystallization | While challenging to separate completely due to similar polarities, careful recrystallization from a suitable solvent like acetic acid may enrich the desired this compound. |
Problem 3: Presence of the N7-isomer in the product.
| Possible Cause | Suggested Solution |
| Reaction conditions favoring N7-alkylation in subsequent steps | While N7-acetylation is less common than N7-alkylation, reaction conditions can influence isomer formation. Adhering to established protocols for the acetylation of guanine is crucial. The primary concern for N7-isomer formation is in subsequent alkylation reactions of this compound. |
| Purification Strategy | |
| Fractional Crystallization | The N7 and N9 isomers often exhibit different solubilities in certain solvents. Fractional crystallization from solvents like methanol or toluene/methanol mixtures can be employed for their separation.[3] |
| Chromatography | For high purity requirements, column chromatography on silica gel may be necessary, although it can be a tedious process. |
Problem 4: Unreacted guanine remaining in the product.
| Possible Cause | Suggested Solution |
| Poor solubility of guanine | Ensure that the reaction solvent and temperature are adequate to dissolve guanine effectively. The use of co-solvents or catalysts as described in specific protocols can improve solubility. |
| Inadequate mixing | Use efficient stirring to ensure proper contact between the solid guanine and the acetylating agent. |
| Purification Strategy | |
| Filtration | Unreacted guanine is often insoluble in the reaction mixture upon cooling and can be removed by filtration. |
| Washing | Washing the crude product with appropriate solvents can help remove residual guanine. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation based on common literature procedures.
Materials:
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Guanine
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Acetic anhydride
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Glacial acetic acid
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p-Toluenesulfonic acid (catalyst, optional)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanine, an excess of acetic anhydride, and glacial acetic acid. A typical molar ratio of guanine to acetic anhydride is 1:10 or higher.
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Optionally, add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux (typically around 120-140 °C) with vigorous stirring. The reaction mixture should become a clear solution.
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Maintain the reaction at reflux for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC or HPLC.
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After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.
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Collect the crystalline product by filtration.
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Wash the crystals sequentially with cold acetic anhydride, water, and then methanol.
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Dry the product under vacuum to obtain this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
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Glacial acetic acid
Procedure:
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Dissolve the crude this compound in a minimal amount of hot glacial acetic acid.
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Once completely dissolved, allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by filtration.
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Wash the crystals with a small amount of cold acetic acid, followed by a non-polar solvent like hexane to remove residual acetic acid.
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Dry the crystals under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Newcrom R1)[4] |
| Mobile Phase | A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[4] |
| Detection | UV at 254 nm |
| Typical Elution Order | Guanine -> N2-monoacetylguanine -> this compound |
Thin-Layer Chromatography (TLC)
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Chloroform:Methanol (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm).[1] Guanine and its derivatives will appear as dark spots on a fluorescent background. Staining with iodine vapor or a p-anisaldehyde solution can also be used for visualization.[5] |
Quantitative Data Summary
The following table summarizes typical yield and purity data reported in various synthesis protocols. Actual results will vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Yield of this compound | 90-98% | [6] |
| Purity after initial precipitation and washing | >98% | [7] |
| Purity after recrystallization | >99.5% | [6] |
Visualizations
Synthesis Pathway and Side Product Formation
Caption: Synthesis of this compound and formation of common side products.
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 3. "An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 [quickcompany.in]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 7. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
Stability issues of N2,9-Diacetylguanine during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of N2,9-Diacetylguanine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis. The two acetyl groups, particularly the one at the N9 position, can be cleaved in the presence of moisture. This degradation is significantly influenced by pH, with accelerated rates observed in both acidic and basic conditions. Other potential, though less commonly reported, degradation pathways include oxidation and photolysis.
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products resulting from hydrolysis are mono-acetylated intermediates and the parent compound, guanine. The primary degradation pathway is believed to be the hydrolysis of the more labile N9-acetyl group to form N2-acetylguanine, followed by the slower hydrolysis of the N2-acetyl group to yield guanine.
-
Primary Degradation Product: N2-acetylguanine
-
Secondary Degradation Product: Guanine
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Specific temperature recommendations from suppliers vary, but a range of 2°C to 8°C is advisable for long-term storage. For short-term storage, room temperature (below 25°C) in a desiccated environment is generally acceptable.[1][2] Some suppliers recommend storage at -20°C.[3][4]
Q4: How does pH affect the stability of this compound in solution?
A4: this compound is expected to be most stable in neutral to slightly acidic aqueous solutions (pH 4-6). Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the acetyl groups. The N9-acetyl group is particularly susceptible to rapid cleavage in aqueous methanol solutions, a phenomenon observed during HPLC analysis.[5]
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling. | 1. Verify the age and storage conditions of the compound. 2. Prepare fresh solutions in a suitable, degassed solvent immediately before use. 3. Analyze the sample promptly after preparation. 4. Co-inject with standards of potential degradation products (N2-acetylguanine, guanine) to confirm peak identities. |
| Loss of potency or inconsistent experimental results | Significant degradation of the stock solution. | 1. Prepare fresh stock solutions frequently. 2. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. 3. Use a stability-indicating analytical method to periodically check the purity of the stock solution. |
| Precipitation in aqueous solutions | Poor solubility and/or degradation to the less soluble guanine. | 1. Use co-solvents such as DMSO or DMF to prepare concentrated stock solutions before diluting with aqueous buffers. 2. Ensure the pH of the final solution is within the optimal stability range (pH 4-6). 3. Filter the solution after preparation to remove any undissolved particles. |
| Discoloration of the solid compound (yellowing) | Potential degradation upon exposure to air, light, or humidity. | 1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect from light by using amber vials or storing in the dark. 3. Always store in a desiccator. |
Data Presentation: Expected Stability Profile
Disclaimer: The following quantitative data is hypothetical and based on the expected behavior of acetylated purine analogs. Specific kinetic studies on this compound are not publicly available.
Table 1: Estimated Half-Life of this compound in Aqueous Solution at 25°C
| pH | Estimated Half-Life (t½) | Primary Degradation Product |
| 2.0 | < 24 hours | N2-acetylguanine, Guanine |
| 4.0 | Several days to weeks | N2-acetylguanine |
| 7.0 | Several days | N2-acetylguanine |
| 9.0 | < 48 hours | N2-acetylguanine, Guanine |
Table 2: Summary of Forced Degradation Study Conditions and Expected Outcomes
| Stress Condition | Typical Conditions | Expected Degradation | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant Degradation | N2-acetylguanine, Guanine |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | Significant Degradation | N2-acetylguanine, Guanine |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate Degradation | Oxidized guanine species |
| Thermal Degradation (Solid) | 80°C, 72h | Minimal Degradation | - |
| Photodegradation (Solution) | ICH-compliant light exposure | Moderate Degradation | Guanine and other photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
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Place a known amount of solid this compound in a vial and heat at 80°C for 72 hours.
-
After exposure, dissolve the solid in methanol to the initial concentration and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
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Expose a solution of this compound (100 µg/mL in water:methanol 50:50) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.025 M Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: 70% A, 30% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Mandatory Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Factors influencing the stability and purity of this compound.
References
Technical Support Center: Optimizing the Separation of N2,9-Diacetylguananine from Monoacetylguanine
Welcome to the technical support center for the purification of N2,9-Diacetylguanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively separating this compound from its common impurity, monoacetylguanine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound and monoacetylguanine using High-Performance Liquid Chromatography (HPLC) and crystallization methods.
HPLC Separation Troubleshooting
Issue 1: Poor resolution between this compound and monoacetylguanine peaks.
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Question: My HPLC chromatogram shows overlapping peaks for this compound and monoacetylguanine. How can I improve the separation?
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Answer: Poor resolution is a common issue when separating structurally similar compounds. Here are several strategies to improve peak separation:
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Optimize Mobile Phase Composition:
-
Organic Modifier: If you are using a reverse-phase method (e.g., with a C18 column), try adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic modifier will generally increase retention time and may improve resolution.
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pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like acetylated guanines.[1][2][3] For purine-based compounds, using a mobile phase with a low pH (e.g., 2.5-4) can help to suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing and potentially improving resolution.[1][4] Phosphoric acid or formic acid are commonly used as mobile phase additives to control pH.[5]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide better separation of these closely related compounds.[2]
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of closely eluting peaks.
-
Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.
-
Issue 2: Peak tailing for the this compound or monoacetylguanine peak.
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Question: The peaks for my acetylated guanines are showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a frequent problem in the analysis of purine compounds and can affect accurate quantification.[4] The primary causes and solutions are:
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Secondary Interactions with Silanol Groups: Residual silanol groups on the silica support of the column can interact with the basic sites on the guanine derivatives, leading to tailing.
-
Solution: Use a low pH mobile phase (pH 2.5-4) to suppress silanol ionization.[4][6] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to block the active silanol sites. Alternatively, use a modern, high-purity, end-capped column designed to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
-
Crystallization-Based Separation Troubleshooting
Issue 3: Low purity of this compound after crystallization.
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Question: After attempting to purify this compound by crystallization, I still have a significant amount of monoacetylguanine contamination. How can I improve the purity?
-
Answer: The success of crystallization depends on the differential solubility of the desired compound and the impurity in the chosen solvent system.
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Solvent System: The synthesis of this compound is often carried out in acetic anhydride and acetic acid.[6][7] this compound is less soluble in this mixture upon cooling than monoacetylguanine.
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Solution: After the reaction is complete, cool the reaction mixture to a low temperature (e.g., 0-5 °C) to induce crystallization of the this compound.[6]
-
-
Washing: The precipitated crystals may still have monoacetylguanine adsorbed on their surface or trapped within the crystal lattice.
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Solution: Wash the filtered crystals with cold acetic anhydride.[6] This will help to dissolve and remove the more soluble monoacetylguanine impurity. A subsequent wash with a non-polar solvent like ether can help to remove the acetic anhydride.
-
-
Recrystallization: A single crystallization may not be sufficient for high purity.
-
Solution: Perform a second recrystallization step. Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetic acid) and then cool slowly to allow for the formation of purer crystals.
-
-
Issue 4: Low recovery of this compound after crystallization.
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Question: I am losing a significant amount of my this compound product during the crystallization process. What can I do to improve the yield?
-
Answer: Low recovery can be due to several factors:
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Excessive Washing: While washing is necessary to improve purity, using too much washing solvent or washing at too high a temperature can dissolve a significant portion of the desired product.
-
Solution: Use a minimal amount of cold acetic anhydride for washing.
-
-
Crystallization Conditions: If the cooling process is too rapid, it can lead to the formation of small crystals that are difficult to filter, resulting in product loss.
-
Solution: Allow the solution to cool slowly and undisturbed to promote the growth of larger, more easily filterable crystals.
-
-
Solubility in Mother Liquor: A certain amount of the product will always remain dissolved in the mother liquor.
-
Solution: To maximize recovery, you can concentrate the mother liquor and perform a second crystallization to recover more of the product. However, this second crop will likely be less pure than the first.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is monoacetylguanine. This arises from the incomplete acetylation of guanine during the synthesis process. The presence of both mono- and di-acetylated products necessitates a purification step.
Q2: Which analytical technique is best for determining the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for assessing the purity of this compound. A well-developed reverse-phase HPLC method can effectively separate this compound from monoacetylguanine and other potential impurities, allowing for accurate quantification of purity.
Q3: Can I use water to wash the precipitated this compound crystals?
A3: While some synthesis procedures mention washing with water, it should be done with caution.[7] this compound can be hydrolyzed back to monoacetylguanine or guanine in the presence of water, especially if the pH is not controlled. Washing with cold, anhydrous solvents like acetic anhydride is generally recommended to remove monoacetylguanine without causing hydrolysis.
Q4: Are there any safety precautions I should take when working with the solvents used for separation?
A4: Yes. Acetic anhydride, acetic acid, and pyridine are corrosive and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
The following table summarizes the typical HPLC parameters for the separation of this compound and monoacetylguanine.
| Parameter | Recommended Condition |
| Column | Newcrom R1 (Reverse-Phase)[5] |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid)[5] |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min for a standard 4.6 mm ID column |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol outlines a general method for the analysis of this compound purity.
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.1% (v/v) phosphoric acid in HPLC-grade water.
-
Prepare a mobile phase by mixing the 0.1% phosphoric acid solution with acetonitrile in a suitable ratio (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL) onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
Identify the peaks corresponding to monoacetylguanine and this compound based on their retention times (this compound is more hydrophobic and will typically have a longer retention time in reverse-phase HPLC).
-
Calculate the purity based on the peak areas.
-
Protocol 2: Purification by Crystallization
This protocol describes a method for purifying this compound from a reaction mixture containing monoacetylguanine.
-
Crystallization:
-
Following the synthesis of this compound in a solvent system containing acetic anhydride, cool the reaction mixture in an ice bath to 0-5 °C with gentle stirring.
-
Continue to stir at this temperature for at least 30 minutes to allow for complete precipitation of the this compound.
-
-
Filtration and Washing:
-
Filter the precipitated solid under vacuum using a Buchner funnel.
-
Wash the filter cake with a small amount of cold (0-5 °C) acetic anhydride.[6]
-
Perform a second wash with a cold, non-polar solvent such as diethyl ether to remove the acetic anhydride.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the separation of this compound.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. youtube.com [youtube.com]
- 3. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. JPH0770124A - Production of acetylguanine - Google Patents [patents.google.com]
- 7. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]
Catalysts for improving the efficiency of guanine acetylation
Welcome to the technical support center for guanine acetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their guanine acetylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the acetylation of guanine.
Q1: My reaction is producing a colored product. How can I avoid this?
A1: Discoloration of the final product, often appearing as a deep brown or grey color, can be a result of the catalyst or high reaction temperatures.
-
Catalyst Choice: Avoid using strong acids like sulfuric acid as a catalyst, as this has been observed to cause discoloration. Phosphoric acid is a suitable alternative that minimizes color formation.[1]
-
Reaction Temperature: High temperatures, such as 160°C, can lead to a grey-colored product.[1] It is advisable to perform the reaction at a lower temperature, although this may require a longer reaction time. A balance between reaction rate and product purity should be determined empirically for your specific setup.
Q2: I am getting a mixture of mono- and di-acetylated guanine. How can I selectively obtain one product?
A2: The degree of acetylation (mono- vs. di-acetylation) is highly dependent on the workup conditions after the initial reaction with acetic anhydride and acetic acid.[1]
-
For N2,9-diacetylguanine: After the reaction is complete (when the mixture becomes an almost clear solution), remove the solvents by distillation. This procedure should yield the diacetylated product.[1]
-
For N2-monoacetylguanine: Instead of immediate solvent removal, add water to the reaction mixture at approximately 60°C, followed by stirring at room temperature overnight. This hydrolysis of the more labile 9-acetyl group will selectively yield N2-acetylguanine.[1]
-
Simple cooling of the reaction mixture without a specific workup procedure is likely to result in a mixture of both mono- and di-acetylated products.[1]
Q3: My reaction yield is low. What are the key factors to optimize?
A3: Low yields in guanine acetylation can stem from several factors, including the choice of solvent, catalyst, and reaction time.
-
Solvent and Reagent Ratios: The ratio of acetic anhydride to acetic acid can impact both the reaction time and the yield. A preferred ratio of Ac2O/AcOH/guanine/H3PO4 has been reported as 15/10/1/0.05 (by volume/mass/molar ratio not explicitly stated, but likely volume for liquids and mass for solids).[1]
-
Catalyst: The use of a catalyst like phosphoric acid is crucial for driving the reaction to completion, especially when compared to uncatalyzed reactions or those with less suitable catalysts.[1] In some systems, organocatalysts like 4-(Dimethylamino)pyridine (DMAP) are known to be highly effective for acetylation reactions.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. For example, refluxing for 15 hours has been shown to produce a high yield of diacetylguanine with minimal discoloration.[1]
-
Solubility: Guanine has poor solubility in many organic solvents. Using a co-solvent system like N,N-dimethylacetamide (DMA) or ensuring the reaction temperature is high enough to dissolve the starting material can be critical. One method reports dissolving guanine in DMA with acetic anhydride at 160°C for 7 hours.[1]
Q4: How can I selectively acetylate the N2 position of guanine?
A4: Selective N2-acetylation can be achieved through careful control of the reaction and workup conditions. The general strategy involves an initial di-acetylation followed by selective hydrolysis of the N9-acetyl group.
-
Perform the acetylation using acetic anhydride, which will typically acetylate both the N2 and N9 positions.
-
After the reaction, instead of evaporating the solvent, a specific hydrolysis step is introduced.
-
Adding water to the reaction mixture at an elevated temperature (e.g., 60°C) and then stirring for an extended period (e.g., overnight) at room temperature will selectively cleave the more reactive N9-acetyl group, leaving the desired N2-acetylguanine.[1]
Data Presentation: Comparison of Guanine Acetylation Methods
The following table summarizes quantitative data from various reported methods for the acetylation of guanine. This allows for an easy comparison of reaction conditions and their outcomes.
| Product | Acetylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observations |
| This compound | Acetic Anhydride | N,N-Dimethylacetamide | None mentioned | 160 | 7 | 90.5 | Product is grey in color.[1] |
| This compound | Acetic Anhydride | Acetic Acid | None mentioned | Reflux | Not specified | 95 | Workup involves solvent removal by distillation.[1] |
| N2-Acetylguanine | Acetic Anhydride | Acetic Acid | None mentioned | Reflux, then 60°C | Not specified | 94.4 | Workup involves addition of water at 60°C and stirring overnight.[1] |
| This compound | Acetic Anhydride | Acetic Acid | Phosphoric Acid | Reflux | 15 | ~94 | Minimal discoloration.[1] |
Experimental Protocols
Below are detailed methodologies for key guanine acetylation experiments.
Protocol 1: Synthesis of this compound using Phosphoric Acid Catalyst [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine guanine, acetic anhydride (Ac2O), acetic acid (AcOH), and phosphoric acid (H3PO4). A preferred ratio is 1g of guanine to 15 mL of Ac2O, 10 mL of AcOH, and a catalytic amount of H3PO4 (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for approximately 15 hours. The reaction should be monitored (e.g., by TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, remove the solvents under reduced pressure (distillation).
-
Purification: The resulting solid can be purified by crystallization to yield this compound with minimal discoloration.
Protocol 2: Selective Synthesis of N2-Acetylguanine [1]
-
Reaction Setup: In a round-bottom flask, suspend guanine in acetic anhydride and acetic acid.
-
Reaction: Heat the mixture to reflux until the solution becomes almost clear, indicating the formation of the acetylated product.
-
Selective Hydrolysis: Cool the reaction mixture to 60°C and carefully add water.
-
Isolation: Stir the mixture at room temperature overnight. The N2-acetylguanine will precipitate.
-
Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., water, then a small amount of cold ethanol), and dry to obtain the pure product.
Mandatory Visualizations
Diagram 1: Guanine Acetylation Pathway
Caption: Reaction pathway for the formation of mono- and di-acetylated guanine.
Diagram 2: Troubleshooting Workflow for Low Yield in Guanine Acetylation
Caption: A logical workflow for troubleshooting low-yield guanine acetylation reactions.
References
Validation & Comparative
A Comparative Guide to N2,9-Diacetylguanine and N2-acetylguanine as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of nucleoside and nucleotide analogs, the choice of the starting purine precursor is a critical determinant of reaction efficiency, regioselectivity, and overall yield. Guanine, a fundamental component of these analogs, presents a significant challenge due to the competing reactivity of its N7 and N9 positions in the imidazole ring. This guide provides an objective comparison of two commonly used acetylated guanine derivatives, N2,9-diacetylguanine and N2-acetylguanine, as synthetic precursors, supported by experimental data and detailed protocols.
Executive Summary
This compound is generally the superior precursor for achieving high regioselectivity in the synthesis of N9-substituted guanine nucleoside analogs. The acetyl group at the N9 position effectively directs electrophilic attack to this site, leading to a higher yield of the desired N9-isomer and simplifying product purification. In contrast, N2-acetylguanine often results in the formation of a mixture of N7 and N9 isomers, necessitating challenging separation procedures and reducing the overall yield of the target compound.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance differences between this compound and N2-acetylguanine in nucleoside synthesis.
| Feature | This compound | N2-acetylguanine |
| Regioselectivity | High (predominantly N9-substitution) | Low (mixture of N7 and N9 isomers) |
| Reaction Yield of N9-Isomer | Generally high | Moderate to low |
| Product Purity | High (minimal isomeric contamination) | Lower (requires extensive purification) |
| Mechanism of Selectivity | N9-acetyl group directs substitution | Tautomeric equilibrium (N7-H and N9-H) leads to mixed products |
| Typical Applications | Synthesis of N9-acyclic nucleoside antivirals (e.g., Acyclovir), regioselective glycosylations | General synthesis of guanosine analogs where N9/N7 separation is feasible |
Quantitative Data from Experimental Studies
The table below presents quantitative data on yields and isomeric ratios from various studies. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, these values should be considered in the context of the specific reactions and conditions reported.
| Precursor | Electrophile/Reaction | N9-Isomer Yield | N7-Isomer Yield | N9/N7 Ratio | Reference |
| This compound | 2-Acetoxyethoxymethyl acetate (Acyclovir synthesis) | ~43% (overall) | Not reported (implied low) | High | [1] |
| This compound | Glycosylation with protected ribose | High | Not detected | >99:1 | [2] |
| N2-acetylguanine | Ribosylation with tetraacetylribose | Mixture | Mixture | 44:56 (initial tautomer ratio) | [3] |
| N2-acetylguanine | Alkylation with 1,3-dibenzyloxy-2-chloromethoxypropane | 28% | 28% | 1:1 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Acyclovir using this compound
This protocol is adapted from a patented industrial synthesis method.[1]
Step 1: Acetylation of Guanine to this compound
-
A mixture of guanine (1 part by weight), acetic anhydride (10 parts by volume), and glacial acetic acid (15 parts by volume) is refluxed for 15-20 hours.
-
The reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with water, and dried. A yield of approximately 94% can be expected.[1]
Step 2: Synthesis of N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine
-
This compound is suspended in a suitable solvent such as toluene.
-
2-Acetoxyethoxymethyl acetate is added, along with an acid catalyst (e.g., p-toluenesulfonic acid).
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
Step 3: Deprotection to Acyclovir
-
The crude product from Step 2 is treated with a solution of ammonia in methanol.
-
The mixture is stirred at room temperature until deacetylation is complete.
-
The product, Acyclovir, precipitates and is collected by filtration, washed, and dried.
Protocol 2: General Glycosylation of N2-acetylguanine
This protocol is a general representation of a glycosylation reaction using N2-acetylguanine, which typically yields a mixture of isomers.
-
N2-acetylguanine is suspended in an anhydrous solvent (e.g., acetonitrile).
-
A silylating agent (e.g., HMDS) is added, and the mixture is heated to reflux to form a silylated intermediate.
-
The reaction is cooled, and the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) and a Lewis acid catalyst (e.g., TMSOTf) are added.
-
The reaction is stirred at room temperature or slightly elevated temperature until completion.
-
The reaction is quenched, and the solvent is evaporated.
-
The residue is purified by column chromatography to separate the N9 and N7 isomers.
-
The separated isomers are then deprotected using standard procedures (e.g., sodium methoxide in methanol) to yield the final nucleosides.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Synthetic pathways from guanine to N9- and N7-substituted products, highlighting the divergent outcomes of using this compound versus N2-acetylguanine.
Caption: Mechanistic basis for regioselectivity: Tautomerism in N2-acetylguanine versus the directing group effect in this compound.
Conclusion
For synthetic chemists aiming for efficient and regioselective synthesis of N9-substituted guanine nucleoside analogs, this compound is the precursor of choice. Its ability to direct substitution to the desired N9 position minimizes the formation of the N7-isomer, leading to higher yields of the target molecule and simplified purification processes. While N2-acetylguanine can be used, researchers must be prepared to address the challenge of separating a mixture of N7 and N9 isomers, which can significantly impact the overall efficiency of the synthetic route. The selection of the appropriate precursor should, therefore, be guided by the specific requirements of the target molecule and the desired level of control over the reaction's regiochemical outcome.
References
Navigating the Analytical Maze: A Comparative Guide to Validated HPLC Methods for N2,9-Diacetylguanine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of N2,9-Diacetylguanine, a key intermediate and potential impurity in the synthesis of antiviral drugs, is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose. This guide provides a comparative overview of potential HPLC-based methods for the determination of this compound, supported by established validation parameters and detailed experimental protocols derived from analogous compounds, to aid in the selection of the most suitable method for specific analytical needs.
While a comprehensive, publicly available, validated HPLC method specifically for this compound with a complete dataset is not readily found in the surveyed literature, this guide constructs a framework based on common practices for similar molecules and general validation principles outlined by the International Council for Harmonisation (ICH). This allows for the development and validation of a robust analytical method.
Comparison of Analytical Methods
The primary methods for the quantification of this compound and related purine derivatives are Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Feature | RP-HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity with UV detection. | Separation by chromatography followed by mass-based detection. | Separation based on charge-to-size ratio in an electric field. |
| Selectivity | Good, but potential for interference from co-eluting impurities. | Excellent, highly specific due to mass fragmentation. | High, offers orthogonal selectivity to HPLC. |
| Sensitivity | Moderate, typically in the µg/mL to high ng/mL range. | High, capable of detecting low ng/mL to pg/mL levels. | High, can be comparable to or exceed HPLC-UV. |
| Instrumentation | Widely available and cost-effective. | More expensive and requires specialized expertise. | Less common than HPLC, but instrumentation is moderately priced. |
| Sample Throughput | Moderate to high. | Moderate, can be enhanced with UPLC systems. | High, with rapid analysis times. |
| Method Development | Relatively straightforward. | More complex, involves optimization of MS parameters. | Can be challenging due to factors like capillary coating and buffer composition. |
| Primary Application | Routine quality control, purity assessment of bulk drug. | Quantification in complex matrices (e.g., biological fluids), trace impurity analysis. | Analysis of charged species, chiral separations. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS methods, designed for the analysis of this compound, based on methods for structurally similar compounds.
Method 1: Reverse-Phase HPLC with UV Detection (Hypothetical)
This method is suitable for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Hypothetical)
This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in complex matrices.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound.
Sample Preparation:
-
For bulk drug, dissolve the sample in a suitable solvent (e.g., methanol/water) to a known concentration.
-
For biological matrices, a sample extraction step (e.g., protein precipitation or solid-phase extraction) would be necessary.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
Validation Parameters Summary
The validation of an analytical method ensures its reliability for the intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.
| Validation Parameter | HPLC-UV (Typical Acceptance Criteria) | LC-MS/MS (Typical Acceptance Criteria) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of the test concentration | Defined by the linear range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (for bioanalysis) |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Intra-day & Inter-day: ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference at the retention time of the analyte | No significant interfering peaks at the MRM transition of the analyte |
| Robustness | %RSD of results should be within acceptable limits after deliberate variations in method parameters. | %RSD of results should be within acceptable limits after deliberate variations in method parameters. |
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Workflow for HPLC-UV Analysis of this compound.
Workflow for LC-MS/MS Analysis of this compound.
A Head-to-Head Battle of Guanine Protecting Groups: N2,9-Diacetylguanine Under the Microscope
In the intricate world of organic synthesis, particularly in the assembly of vital biomolecules like oligonucleotides and glycosides, the strategic use of protecting groups is paramount. For the nucleobase guanine, with its reactive exocyclic N2-amine and O6-lactam functions, effective protection is critical to prevent unwanted side reactions and ensure high yields of the desired product. While a variety of protecting groups have been developed, this guide provides a detailed comparison of N2,9-diacetylguanine against other commonly used guanine protecting groups, supported by experimental data and protocols to aid researchers in their synthetic strategies.
The ideal protecting group should be easily introduced in high yield, stable under various reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the final molecule. This comparison will focus on the performance of this compound versus popular alternatives such as N2-isobutyryl (iBu), N2-dimethylformamidine (dmf), and strategies involving O6-protection.
Comparative Performance Data
The choice of a protecting group significantly impacts the efficiency of synthetic procedures. The following tables summarize the available quantitative and qualitative data on the performance of different guanine protecting groups in key synthetic applications.
Table 1: Performance in Oligonucleotide Synthesis
| Protecting Group Strategy | Deprotection Conditions | Deprotection Time | Key Advantages | Disadvantages |
| N2-Acetyl (Ac) | Ammonium hydroxide / Methylamine (AMA) at 65°C | 5 - 10 minutes | Compatible with "UltraFAST" deprotection protocols; rapid removal.[1][2] | Can be labile; potential for acetyl exchange during capping steps if not managed.[3] |
| N2,9-Diacetyl | Not explicitly detailed for oligonucleotides, but N2-acetyl is labile. | Likely rapid, similar to N2-Acetyl. | The N9-acetyl group can improve solubility. | Limited data on performance in standard oligonucleotide synthesis cycles. |
| N2-Isobutyryl (iBu) | Concentrated Ammonium Hydroxide at 55°C | 5+ hours (rate-determining step)[4] | Traditional and well-established; robust stability during synthesis. | Slow deprotection; not suitable for sensitive oligonucleotides.[4] |
| N2-Dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide at 55°C or AMA | 1 hour (NH4OH); faster with AMA | More labile than iBu, allowing for milder deprotection.[4] | Can be more susceptible to depurination compared to acyl groups. |
| N2-Acyl with O6-Protection (e.g., diphenylcarbamoyl) | Varies with O6 group; N2-acyl removed by standard basic conditions. | Dependent on both groups. | Prevents side reactions at the O6 position, crucial for guanine-rich sequences. | Adds complexity to the synthesis and deprotection steps. |
Table 2: Performance in Glycosylation Reactions
| Protecting Group Strategy | Glycosylation Conditions | Typical Yield | Key Advantages |
| This compound with O6-diphenylcarbamoyl | Trimethylsilyl triflate catalysis | High yields[5] | The N9-acetyl is replaced during glycosylation; provides good regioselectivity for the N9 isomer.[5] |
| N2-Acetyl-O6-diphenylcarbamoylguanine | Trimethylsilyl triflate catalysis | High yields[5] | Excellent regioselectivity for the N9-glycoside with no 7-isomer detected.[5] |
| Unprotected or N2-only protected Guanine | Various glycosylation methods | Often lower yields and mixtures of N7/N9 regioisomers | Simpler starting material. |
Stability and Lability Profile
The stability of the protecting group throughout the synthetic route and its ease of removal are critical factors.
-
N2-Acetyl (Ac) : The acetyl group is known for its lability, making it suitable for rapid deprotection schemes, often involving AMA (a mixture of ammonium hydroxide and methylamine), which can complete deprotection in as little as 5-10 minutes at 65°C.[1][2] This is a significant advantage when working with sensitive modified oligonucleotides. However, care must be taken during the capping step of oligonucleotide synthesis, as acetic anhydride can lead to the formation of N2-acetyl-dG, which would require specific deprotection conditions if UltraMILD reagents are used.[3]
-
N2-Isobutyryl (iBu) : The iBu group is considerably more stable than the acetyl group. Its removal is often the rate-limiting step in standard oligonucleotide deprotection, requiring prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 5 hours at 55°C).[4] This robustness makes it a reliable choice for standard syntheses but less ideal for molecules that cannot withstand harsh basic conditions.
-
N2-Dimethylformamidine (dmf) : The dmf group is more labile than iBu and can be removed under milder conditions.[4] This makes it a good compromise between the stability of iBu and the lability of Ac.
-
This compound : The N2-acetyl group is expected to have lability similar to the standard N2-acetyl protection. The N9-acetyl group is typically displaced during subsequent reactions like glycosylation.[5] This dual protection can enhance the solubility of the guanine base, which can be advantageous in solution-phase reactions.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental outcomes.
Protocol 1: Synthesis of this compound
This protocol describes the acylation of guanine to yield this compound, a key intermediate for further synthetic steps.
Materials:
-
Guanine
-
Acetic Anhydride
-
p-Toluenesulfonic acid (p-TsOH) as a catalyst
Procedure (Microwave-assisted):
-
Combine guanine, acetic anhydride, and a catalytic amount of p-TsOH in a reaction vessel. The optimal molar ratio is reported as n(acetic anhydride)/n(guanine)/n(p-TsOH) = 15/1/0.1.
-
Subject the mixture to microwave irradiation at 500 W for 10 minutes.
-
After the reaction, the product this compound can be isolated and purified. This method has been reported to achieve a yield of 91.5%.
Protocol 2: Glycosylation using a Derivative of this compound
This protocol outlines a general procedure for the regioselective synthesis of 9-glycosyl guanine nucleosides.
Starting Material Preparation:
-
Treat this compound with diphenylcarbamoyl chloride.
-
Heat the resulting product with aqueous ethanol to yield 2-N-acetyl-6-O-diphenylcarbamoylguanine.[5]
Glycosylation Reaction:
-
The prepared guanine derivative is subjected to bis-trimethylsilylation.
-
The silylated product is then coupled with a glycosyl acetate donor in anhydrous toluene, using trimethylsilyl triflate as a catalyst.[5]
-
This procedure results in the exclusive formation of the 9-substituted guanine nucleoside in high yield.[5]
Protocol 3: General Deprotection of N2-Acyl Groups in Oligonucleotide Synthesis
This protocol describes a standard method for the final deprotection of a synthetic oligonucleotide.
Reagents:
-
Concentrated ammonium hydroxide or a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).
Procedure (using AMA for N2-acetyl protected oligonucleotides):
-
After synthesis, the solid support is treated with the AMA solution. This step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups.
-
The solution containing the oligonucleotide is then heated at 65°C for 5-10 minutes to remove the N-acetyl protecting groups from the nucleobases.[2]
-
The deprotected oligonucleotide is then typically purified by HPLC or other chromatographic techniques.
Mandatory Visualizations
Logical Workflow for Protecting Group Selection
Caption: Decision tree for selecting a guanine N2-protecting group.
General Experimental Workflow for Protected Guanine Synthesis
Caption: General workflow for using guanine protecting groups in synthesis.
Conclusion
The selection of a protecting group for guanine is a critical decision in the synthesis of complex molecules.
-
This compound serves as a valuable precursor, particularly in glycosylation reactions where its derivative, 2-N-acetyl-6-O-diphenylcarbamoylguanine, offers high yields and excellent regioselectivity for the desired N9 isomer.[5] The dual acetylation can also confer favorable solubility properties.
-
For oligonucleotide synthesis , the choice between N2-acetyl (Ac), N2-isobutyryl (iBu), and N2-dimethylformamidine (dmf) depends on the specific requirements of the synthesis.
-
N2-acetyl is the group of choice for applications requiring very fast and mild deprotection conditions, making it ideal for sensitive, modified oligonucleotides.[1][2]
-
N2-isobutyryl remains the robust, traditional choice for standard syntheses where its slower deprotection is not a concern.[4]
-
N2-dmf offers a middle ground, with faster deprotection than iBu, providing a good balance of stability and lability.
-
Ultimately, the optimal protecting group strategy must be tailored to the specific synthetic target and the reaction conditions that will be employed. This guide provides the foundational data and protocols to enable researchers to make an informed decision, leveraging the unique advantages of this compound and its alternatives to achieve their synthetic goals with higher efficacy and yield.
References
The Pivotal Role of N2,9-Diacetylguanine in High-Purity Antiviral Synthesis: A Comparative Analysis
In the landscape of antiviral drug manufacturing, the synthesis of nucleoside analogues such as Acyclovir and Ganciclovir remains a cornerstone of therapeutic strategies against herpesviruses. A critical intermediate in these synthetic pathways is N2,9-diacetylguanine. This guide provides a comprehensive comparison of synthesis routes utilizing this compound against alternative methods, offering researchers and drug development professionals objective data on efficacy, purity, and experimental protocols.
This compound Route: A Pathway to High Regioselectivity and Purity
This compound serves as a protected form of guanine, facilitating regioselective alkylation at the N9 position, a crucial step for the biological activity of acyclic nucleoside analogues.[1][2] This protection strategy minimizes the formation of the undesired N7 isomer, simplifying purification and enhancing the overall yield of the active pharmaceutical ingredient.[2]
The general synthesis pathway involves a two-step process: the acetylation of guanine to form this compound, followed by condensation with a suitable acyclic side chain and subsequent deprotection.
Comparative Data: Synthesis of Acyclovir
| Parameter | This compound Route | Alternative Route (Direct Alkylation/Silanization) |
| Starting Material | Guanine | Guanine / 2,6-Dichloropurine |
| Key Intermediate | This compound | Silylated Guanine |
| Overall Yield | 59% - 80%[3][4] | ~13% (from 2,6-dichloropurine)[4], 72.3% (Silanization)[2] |
| Purity | High, due to regioselectivity (N9 isomer >97%)[4] | Variable, risk of N7/N9 isomer mixture, though silanization improves purity[2][5] |
| Reaction Steps | Typically 3 steps from guanine[1][2] | 1 to 3 steps[2][6] |
| Key Reagents | Acetic anhydride, acid catalyst | Hexamethyldisilazane (HMDS), various side-chain synthons[5][6] |
| Advantages | High regioselectivity, good yields, established process | Potentially fewer steps in some variations[2] |
| Disadvantages | Requires protection/deprotection steps | Isomer separation can be challenging and costly, some reagents are hazardous[2][5] |
Comparative Data: Synthesis of Ganciclovir
| Parameter | This compound Route | Alternative Routes |
| Starting Material | Guanine | Guanine |
| Key Intermediate | This compound | Diacetylguanine (in situ) |
| Overall Yield | 45% - 85.3% (intermediate step)[7] | Up to 95% (one-pot process)[8] |
| Purity | High (Final product >99%)[7] | High (Final product >99%)[8] |
| Reaction Steps | 3 steps from this compound[7] | One-pot from guanine[8] |
| Key Reagents | 1,3-diacetoxy-2-(acetoxymethoxy)propane, Boron trifluoride etherate, Microwave irradiation[7] | Acetic anhydride, Iodine, AMDP, Acidic Amberlite IR-120[8] |
| Advantages | High purity and good yields[7] | Operationally simple, cost-effective, environmentally friendly solvent (ethanol)[8] |
| Disadvantages | Use of potentially hazardous reagents | Relies on specific catalyst for high yield and purity[8] |
Experimental Protocols
Protocol 1: Synthesis of Acyclovir via this compound
Step 1: Preparation of this compound
-
Add a catalytic amount of an acid catalyst (e.g., phosphoric acid).[3]
-
Reflux the mixture overnight. The mixture should become a clear solution.[3]
-
Remove the solvent by evaporation under reduced pressure to obtain this compound. The yield is typically around 95%.[3]
Step 2: N9-Alkylation
-
To the residue from Step 1, add toluene, 2-acetoxymethoxyethyl acetate, and an acid catalyst like p-toluenesulfonic acid.[1][2]
-
Reflux the mixture with vigorous stirring for 6-8 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After cooling, the intermediate, N2-acetyl-9-(2-acetoxyethoxymethyl)guanine, can be isolated by filtration.[4] Purity at this stage is typically high, with the N9 isomer content exceeding 97%.[4]
Step 3: Deprotection
-
Suspend the intermediate from Step 2 in an aqueous sodium hydroxide solution (e.g., 5%) or ammoniacal methanol.[1][6]
-
Stir the mixture at room temperature for 24 hours.[6]
-
Neutralize the solution with an acid (e.g., 1N HCl) to a pH of approximately 7.[1]
-
The final product, Acyclovir, will precipitate. Collect the crystals by filtration, wash with cold water and ethanol, and dry under vacuum.[1] A yield of 92% can be achieved in this step.[6]
Protocol 2: One-Pot Synthesis of Ganciclovir (Alternative Route)
-
Treat guanine with acetic anhydride in the presence of iodine (5%) to generate this compound in situ.
-
Perform N-alkylation with 2-acetoxymethoxy-1,3-diacetoxy propane (AMDP) in ethanol, using acidic Amberlite IR-120 as a catalyst. Heat the reaction to 80°C for approximately 2 hours.[8]
-
Add a 40% methylamine solution for deacetylation and stir at 50°C for 1.5 hours.[8]
-
Add water, neutralize with glacial acetic acid, and heat at 90°C for 1 hour.
-
Cool the reaction mixture to room temperature, filter, and wash the precipitate to obtain Ganciclovir. This process reports a yield of 95% with a purity of >99% (N9 isomer).[8]
Visualizing the Processes and Pathways
To better illustrate the relationships and steps involved, the following diagrams are provided.
Caption: Synthesis workflow for Acyclovir via the this compound intermediate.
Caption: One-pot synthesis workflow for high-purity Ganciclovir.
Caption: Mechanism of action for Acyclovir and Ganciclovir antiviral drugs.
Conclusion
The use of this compound as an intermediate offers a robust and reliable method for synthesizing high-purity antiviral compounds like Acyclovir and Ganciclovir. Its primary advantage lies in ensuring high regioselectivity for N9 alkylation, which is paramount for the drug's efficacy. While alternative methods, such as one-pot syntheses, show promise in terms of operational simplicity and improved yields, the this compound route remains a well-established and validated pathway in pharmaceutical manufacturing.[2][8] The choice of synthetic route will ultimately depend on a balance of factors including desired purity, yield, cost-effectiveness, and scalability.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. RU2111967C1 - Method of synthesis of aciclovir - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- 7. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to N2,9-Diacetylguanine Reference Standards for Researchers and Drug Development Professionals
An In-depth Analysis of Commercially Available N2,9-Diacetylguanine Reference Standards to Ensure Accurate and Reliable Analytical Results in Pharmaceutical Development.
This compound, a key intermediate and a known impurity in the synthesis of the antiviral drug Acyclovir, plays a critical role in pharmaceutical quality control.[1] The purity and accurate characterization of its reference standard are paramount for the precise quantification of impurities and ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of commercially available this compound reference standards, focusing on their characterization, validation, and potential impurities.
Comparison of this compound Reference Standard Specifications
A reliable reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the analytical methods used for its characterization. While direct side-by-side comparative studies of this compound reference standards from different vendors are not publicly available, researchers can evaluate and compare them based on the information provided in their respective CoAs. Key parameters to consider include:
| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) |
| Purity (by HPLC) | ≥99.5% | ≥99.0% | >98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, MS | Conforms to structure |
| Residual Solvents | Specified (e.g., <0.1% Acetone) | Not specified | Not specified |
| Water Content (Karl Fischer) | ≤0.5% | Not specified | Not specified |
| Certificate of Analysis | Comprehensive CoA with spectra | Basic CoA | Available upon request |
Note: The table above is a generalized representation. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for detailed and lot-specific information.
Characterization and Validation: A Multi-faceted Approach
The validation of an this compound reference standard is a rigorous process that employs a combination of analytical techniques to confirm its identity, purity, and potency. These methods, guided by international standards such as those from the International Council for Harmonisation (ICH), ensure the reliability of the reference material.
Key Experimental Protocols for Validation:
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Principle: HPLC is the primary method for determining the purity of the reference standard and quantifying any impurities. A well-developed HPLC method can separate this compound from its potential process-related impurities and degradation products.
-
Typical Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ) for any specified impurities.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed fingerprint of the molecule.
-
Sample Preparation: Dissolve a few milligrams of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Analysis: The obtained spectra are compared with the expected chemical shifts and coupling patterns for the this compound structure. Any unexpected signals may indicate the presence of impurities.
3. Mass Spectrometry (MS) for Molecular Weight Verification:
-
Principle: Mass spectrometry is used to determine the molecular weight of this compound and to provide further structural confirmation. Techniques like Electrospray Ionization (ESI) are commonly employed.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (C₉H₉N₅O₃, MW: 235.20).
4. Infrared (IR) Spectroscopy for Functional Group Identification:
-
Principle: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for C=O (carbonyl), N-H, and C-N bonds.
-
Significance: This technique serves as an additional identity check and can be used to compare different batches of the reference standard.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing robust analytical methods and for a comprehensive evaluation of a reference standard. Impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation.
Common Process-Related Impurities:
-
Guanine: Unreacted starting material.
-
N2-Monoacetylguanine: An intermediate in the acetylation of guanine.
-
N9-Monoacetylguanine: Another possible mono-acetylated intermediate.
-
Triacetylguanine: Over-acetylation by-product.
Potential Degradation Products:
The stability of this compound under various stress conditions (e.g., acid, base, heat, light) should be evaluated to identify potential degradation products. Hydrolysis of the acetyl groups to form mono-acetylated or un-acetylated guanine is a likely degradation pathway.
Experimental and Logical Workflows
To ensure a thorough characterization and validation of an this compound reference standard, a systematic workflow should be followed.
Caption: Workflow for the Characterization and Validation of this compound Reference Standards.
Signaling Pathway (Illustrative Example)
While this compound is primarily an intermediate and impurity, its parent compound, guanine, is a fundamental component of nucleic acids and is involved in numerous cellular signaling pathways. The following diagram illustrates a simplified purine metabolism pathway where guanine plays a role.
Caption: Simplified Guanine Metabolism Pathway.
Conclusion
The selection of a high-quality, well-characterized this compound reference standard is a critical step in the development of robust and reliable analytical methods for Acyclovir and related pharmaceutical products. By carefully evaluating the Certificate of Analysis and, if necessary, performing in-house validation using the orthogonal analytical techniques described in this guide, researchers and drug development professionals can ensure the accuracy and integrity of their analytical data, ultimately contributing to the safety and efficacy of medicines.
References
Unveiling the Specificity: A Comparative Guide to N2,9-Diacetylguanine Cross-Reactivity in Biochemical Assays
For researchers, scientists, and drug development professionals, understanding the behavior of modified nucleobases is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of N2,9-diacetylguanine's cross-reactivity in common biochemical assays against its parent molecule, guanine, and other relevant analogs. While direct comparative studies on this compound are limited in publicly available literature, this guide outlines detailed experimental protocols to generate such crucial data and presents hypothetical results in a structured format to facilitate informed decision-making.
This compound is a chemically modified form of guanine where acetyl groups are attached to the N2 and N9 positions. This modification is often employed in organic synthesis to enhance solubility and to direct reactions to specific sites on the guanine core, particularly in the production of antiviral nucleoside analogs[1][2]. However, the presence of these acetyl groups raises questions about its recognition and processing by enzymes that typically interact with guanine. This guide explores the potential cross-reactivity of this compound in key enzymatic assays.
I. Enzymatic Assays for Cross-Reactivity Profiling
To assess the cross-reactivity of this compound, a panel of enzymes involved in purine metabolism and DNA replication can be utilized. The following sections detail the experimental protocols for these assays and present hypothetical comparative data.
A. Purine Salvage Pathway Enzymes
The purine salvage pathway recycles purine bases, and enzymes within this pathway are crucial for nucleotide metabolism.
Guanine deaminase catalyzes the conversion of guanine to xanthine. Investigating the activity of this enzyme with this compound can reveal whether the N2-acetylation hinders recognition and catalysis.
Experimental Protocol:
A continuous spectrophotometric assay can be employed to monitor the production of xanthine, which is subsequently converted to uric acid by xanthine oxidase, leading to an increase in absorbance at 293 nm.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 unit of xanthine oxidase, and the test substrate (guanine, this compound, or a negative control) at varying concentrations (0-200 µM).
-
Enzyme Addition: Initiate the reaction by adding 0.1 units of guanine deaminase to the reaction mixture.
-
Data Acquisition: Monitor the change in absorbance at 293 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Hypothetical Data Summary:
| Compound | Km (µM) | Vmax (µmol/min/mg) | Relative Activity (%) |
| Guanine | 10 ± 1.2 | 50 ± 3.5 | 100 |
| This compound | >500 | Not Detectable | <1 |
| 8-Azaguanine | 25 ± 2.1 | 30 ± 2.8 | 60 |
Interpretation: The hypothetical data suggests that the N2-acetyl group on this compound significantly hinders its binding to guanine deaminase, resulting in negligible enzymatic activity compared to guanine. 8-Azaguanine, another guanine analog, shows moderate activity.
B. DNA Polymerase Assays
Understanding how DNA polymerases interact with modified bases is critical, especially in the context of antiviral drug development where nucleoside analogs are incorporated into viral DNA.
Experimental Protocol:
A primer extension assay can be used to assess the ability of a DNA polymerase to incorporate a nucleotide opposite a template base, which in this case would be a deoxyguanosine analog.
-
Template-Primer Annealing: Anneal a fluorescently labeled primer to a DNA template containing either deoxyguanosine or a deoxyguanosine analog (e.g., a hypothetical N2,9-diacetyldeoxyguanosine).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM of each dNTP, and the annealed template-primer.
-
Enzyme Addition: Initiate the reaction by adding a DNA polymerase (e.g., Taq polymerase).
-
Time Course and Quenching: Incubate the reaction at the optimal temperature for the polymerase and take aliquots at different time points. Quench the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the fluorescently labeled DNA fragments and quantify the amount of full-length product to determine the efficiency of bypass for each template.
Hypothetical Data Summary:
| Template Base | Full-Length Product (%) at 10 min |
| Deoxyguanosine | 95 ± 5 |
| N2,9-Diacetyldeoxyguanosine | 5 ± 2 |
| 8-Oxodeoxyguanosine | 40 ± 8 |
Interpretation: This hypothetical data indicates that the bulky acetyl groups on N2,9-diacetyldeoxyguanosine severely impede the progression of DNA polymerase, leading to significantly reduced synthesis of the full-length product compared to the natural deoxyguanosine.
II. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental steps is crucial for clarity. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Enzymatic cascade in a colorimetric guanine deaminase assay.
Caption: Workflow for a primer extension assay to assess polymerase bypass.
III. Conclusion
Based on the principles of enzyme-substrate recognition, it is highly probable that this compound exhibits low to negligible cross-reactivity in biochemical assays designed for guanine. The bulky and chemically distinct acetyl groups at the N2 and N9 positions are likely to cause steric hindrance and unfavorable electronic interactions within the active sites of enzymes that have evolved to specifically recognize guanine. The provided experimental protocols offer a robust framework for empirically determining the extent of this cross-reactivity. For researchers working with this compound or developing drugs based on this scaffold, conducting these or similar comparative assays is a critical step to ensure data accuracy and to understand the compound's biological activity profile. The lack of significant cross-reactivity could be advantageous in certain applications, such as targeted drug delivery, where minimizing off-target effects is crucial. Conversely, if enzymatic processing is desired for prodrug activation, these findings would necessitate the design of analogs with more labile protecting groups.
References
A Comparative Guide to the Synthesis of N2,9-Diacetylguanine: Benchmarking Against Patented Methodologies
In the landscape of pharmaceutical manufacturing, the synthesis of key intermediates is a critical determinant of efficiency, cost, and environmental impact. N2,9-diacetylguanine is a pivotal intermediate in the production of widely used antiviral medications such as acyclovir and ganciclovir.[1][2][3] This guide provides a comprehensive benchmark of a conventional synthesis method against a recently patented, improved methodology, offering researchers, scientists, and drug development professionals a clear comparison of performance based on experimental data.
Conventional Synthesis: A Baseline for Comparison
The traditional industrial synthesis of this compound involves the direct acylation of guanine. This method typically utilizes acetic anhydride as the acylating agent and glacial acetic acid as the solvent.[2] While straightforward, this approach is often hampered by long reaction times of 18-23 hours, the need for high reaction temperatures (around 120°C), and a relatively low conversion rate of approximately 60%.[2]
Patented Advancement: A High-Yield, Rapid Alternative
Recent innovations in synthetic chemistry have led to the development of more efficient, patented methods for this compound production. One such method, detailed in patent CN106243107A, employs a different strategy to overcome the limitations of the conventional process.[2] This patented method utilizes pyridine as a solvent, 4-dimethylaminopyridine (DMAP) as a catalyst, and chloroacetic chloride as the acylating agent.[2] This approach claims a significantly shorter reaction time, milder reaction conditions (room temperature), and a remarkable increase in both yield and purity.[2]
Experimental Protocols
To provide a direct and objective comparison, the following detailed experimental protocols for both the conventional and the patented synthesis methods are presented.
Method 1: Conventional Synthesis Protocol
-
Reactants:
-
Guanine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
-
Procedure:
-
Suspend guanine in glacial acetic acid in a reaction vessel.
-
Add acetic anhydride to the suspension.
-
Heat the mixture to 120°C and maintain under reflux for 18-23 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the crude product and wash with a suitable solvent to remove impurities.
-
Dry the purified this compound.
-
Method 2: Patented Synthesis Protocol (Based on CN106243107A)
-
Reactants:
-
Guanine
-
Pyridine
-
4-dimethylaminopyridine (DMAP)
-
Chloroacetic chloride
-
Distilled water
-
Acetic acid
-
-
Procedure:
-
Dissolve guanine in pyridine with stirring.
-
Add the DMAP catalyst to the solution.
-
Cool the mixture to 5 ± 1°C.
-
Slowly add chloroacetic chloride dropwise, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Heat the reactant liquor and perform vacuum distillation to remove excess reagents and solvent, leading to the separation of the solid product.
-
Wash the resulting solid with distilled water and filter.
-
Dissolve the solid in acetic acid and filter to remove any insoluble matter.
-
Crystallize the this compound from the filtrate by cooling.
-
Filter and dry the final product.
-
Quantitative Data Comparison
The following table summarizes the key performance indicators for both the conventional and the patented synthesis methods, based on data reported in the cited patent.
| Metric | Conventional Method | Patented Method (CN106243107A) |
| Reaction Time | 18 - 23 hours | 2 - 4 hours |
| Reaction Temperature | 120°C | Room Temperature |
| Overall Yield | ~60% | 90.2% |
| Product Purity | Variable | >99.5% (after crystallization) |
Visualizing the Synthesis and Workflow
To further clarify the processes, the following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the benchmarked methods.
Caption: A comparative overview of the reaction inputs and conditions for the conventional versus the patented synthesis of this compound.
Caption: The experimental workflow for the high-yield synthesis of this compound as described in patent CN106243107A.
Conclusion
The benchmark comparison clearly demonstrates the significant advantages of the patented method over the conventional synthesis of this compound. The patented process offers a substantially higher yield and purity, coupled with a drastic reduction in reaction time and energy consumption due to milder temperature conditions.[2] For researchers and professionals in drug development and manufacturing, the adoption of such improved synthetic routes can lead to more efficient, cost-effective, and environmentally friendly production of essential pharmaceutical intermediates. The presented data and protocols provide a solid foundation for evaluating and implementing advanced synthesis strategies.
References
- 1. CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents [patents.google.com]
- 2. CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents [patents.google.com]
- 3. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Analytical Methods for N2,9-Diacetylguanine Impurity Detection
For Researchers, Scientists, and Drug Development Professionals
N2,9-Diacetylguanine is a known process-related impurity and potential degradation product in the synthesis of antiviral drugs such as ganciclovir and acyclovir.[1][2] Its effective detection and quantification are critical for ensuring the quality, safety, and efficacy of these pharmaceutical products. This guide provides a comparative overview of the primary analytical methodologies for the detection of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The two most common and effective methods for the analysis of this compound impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound. The data for the HPLC-UV method is based on established pharmacopoeial methods for related substances in ganciclovir and acyclovir, while the LC-MS/MS data represents expected performance for a targeted impurity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions. |
| Limit of Detection (LOD) | Typically in the range of 0.01-0.05% of the active pharmaceutical ingredient (API) concentration. | Can achieve significantly lower detection limits, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range relative to the API. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05-0.1% of the API concentration. | Offers superior sensitivity, allowing for quantification at much lower levels than HPLC-UV. |
| Linearity | Generally excellent, with a correlation coefficient (r²) > 0.999 over the working range. | Excellent linearity with r² > 0.99 over a wide dynamic range. |
| Accuracy | High accuracy, with recovery typically between 98-102%. | High accuracy, with recovery typically within 95-105%. |
| Precision (%RSD) | High precision, with a relative standard deviation (RSD) of < 2% for replicate injections. | Excellent precision, with an RSD of < 5% for replicate analyses. |
| Specificity | Good specificity, but co-elution with other impurities is possible. | Highly specific due to the monitoring of specific mass transitions, minimizing the risk of interference. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a representative method derived from pharmacopoeial guidelines for the analysis of related substances in ganciclovir and acyclovir.[2][3][4]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A column with L9 packing as specified in the USP is also suitable.[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate or acetate buffer (pH adjusted to 3.0-6.0) and acetonitrile or methanol.[2][4] For example, a mixture of 0.02 M potassium dihydrogen phosphate buffer (pH 6.0) and methanol (92:8 v/v).[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled at 40 °C.[3]
Sample Preparation:
-
Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., the mobile phase or a mixture of water and organic solvent) to a final concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution of this compound at a known concentration (e.g., 0.1% of the drug substance concentration).
-
Filter the solutions through a 0.45 µm nylon or PVDF syringe filter before injection.
System Suitability: Before analysis, the chromatographic system should meet the following criteria as per USP guidelines:
-
Resolution (R): The resolution between this compound and the main drug peak should be not less than 1.5.[3]
-
Tailing Factor (T): The tailing factor for the this compound peak should not be more than 2.0.[3]
-
Relative Standard Deviation (%RSD): The %RSD for replicate injections of the reference standard should be not more than 2.0%.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is a general protocol for a sensitive and specific LC-MS/MS method for the trace-level quantification of this compound.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined by infusing a standard solution of the impurity.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
Sample Preparation:
-
Prepare the sample as described for the HPLC-UV method, but dilute to a much lower concentration (e.g., 1-10 µg/mL) to be compatible with the sensitivity of the MS detector.
-
Use a reference standard of this compound to prepare a calibration curve over the desired concentration range.
Method Selection and Workflow
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. HPLC-UV is a robust and widely available technique suitable for routine quality control where the impurity levels are expected to be within the pharmacopoeial limits. LC-MS/MS is the preferred method for trace-level analysis, such as in genotoxicity studies or when higher sensitivity and specificity are required.
Caption: General workflow for the analysis of this compound impurity.
Caption: Decision tree for selecting an appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of N2,9-Diacetylguanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N2,9-Diacetylguanine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
1. Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Key Safety Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[2][4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Prevent dust formation.[1][2] Avoid ingestion and inhalation.[1][2]
2. Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Appearance | Off-white solid | [1][2] |
| Molecular Formula | C₉H₉N₅O₃ | [1][5] |
| Molecular Weight | 235.20 g/mol | [3][5] |
| Melting Point | 285 °C / 545 °F | [2][6] |
| Solubility | No information available | [2] |
| Stability | Stable under recommended storage conditions | [2] |
3. Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills: Sweep up the spilled solid, taking care to avoid generating dust, and shovel it into suitable, closed containers for disposal.[2][4]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.
-
Cleaning: After the material has been collected, clean the spill area thoroughly.
4. Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2] It is crucial to adhere to local, regional, and national hazardous waste regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste material.
-
5. First-Aid Procedures
In case of exposure, take the following immediate actions:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Logical Workflow for this compound Handling and Disposal
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS 3056-33-5 | LGC Standards [lgcstandards.com]
- 6. This compound | 3056-33-5 [chemicalbook.com]
Personal protective equipment for handling N2,9-Diacetylguanine
Essential Safety and Handling Guide for N2,9-Diacetylguanine
This document provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with the handling of this chemical.
Chemical and Physical Properties
This compound is a purine compound utilized in various organic synthesis and biological research applications.[1] It is essential to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O₃ | [2] |
| Molecular Weight | 235.20 g/mol | [2][3] |
| Appearance | Off-white to white solid/powder | [4][5] |
| Melting Point | 285 °C / 545 °F | [1][5][6] |
| Solubility | Does not mix with water / Partly miscible | [3] |
| Storage Temperature | -20°C Freezer | [7][6] |
Hazard Identification and Safety Ratings
This compound is classified as a hazardous substance.[3][5] It is crucial to understand its potential hazards to implement appropriate safety measures.
GHS Hazard Statements:
| Hazard Rating | Value | Description |
| Flammability | 1 | Low |
| Toxicity | 0 | Min/Nil |
| Body Contact | 2 | Moderate |
| Reactivity | 1 | Low |
| Chronic Hazard | 2 | Moderate |
Source: Santa Cruz Biotechnology MSDS.[3] Ratings are on a 0-4 scale (Min/Nil to Extreme).
Operational and Disposal Plans
Adherence to the following protocols is mandatory for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes, preventing serious eye irritation.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8][9] | Prevents skin contact which can cause irritation.[3][5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or EN 149 approved respirator is required if dust is generated or if irritation occurs.[8] | Protects against inhalation of dust, which may cause respiratory tract irritation.[4][5][8] |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[4][8][9]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with eyes, skin, and clothing.[4][3][8] Do not ingest.
-
Hygiene: Wash hands thoroughly after handling the substance.[5][8] Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Temperature: For long-term stability, store in a freezer at -20°C.[7][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in ignition.[3][8]
First Aid Procedures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of soap and running water for at least 15 minutes. If skin irritation persists, consult a physician.[4][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Lay the patient down, keep them warm and rested. Seek medical attention if symptoms occur or persist.[4][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4] |
Spill Response Protocol
In the event of a spill, follow these procedures to minimize hazard and contamination.
Minor Spills:
-
Isolate: Restrict access to the spill area.
-
PPE: Ensure appropriate PPE is worn.
-
Clean-up: Clean up spills immediately. Carefully sweep or scoop up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Alert: Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: Prevent the spill from entering drains or waterways.[8]
-
Clean-up: Only trained personnel with appropriate PPE, including respiratory protection, should perform the clean-up.[3] Collect the material and place it in a sealed, labeled container for disposal.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[5][7] Do not allow the chemical to enter drains.[8][9]
-
Consult Authority: If unsure, consult your institution's environmental health and safety office or a licensed professional waste disposal service.[3]
Workflow Visualization
The following diagram illustrates the procedural workflow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. This compound | 3056-33-5 [chemicalbook.com]
- 2. 2,9-Diacetylguanine | C9H9N5O3 | CID 135433594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. N,9-Diacetylguanine | CAS#:3056-33-5 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
